molecular formula C17H29Br B15547652 (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene

(Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene

Katalognummer: B15547652
Molekulargewicht: 313.3 g/mol
InChI-Schlüssel: XCOGOHIQANKSLF-PDBXOOCHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene is a useful research compound. Its molecular formula is C17H29Br and its molecular weight is 313.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(3Z,6Z,9Z)-17-bromoheptadeca-3,6,9-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3/b4-3-,7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOGOHIQANKSLF-PDBXOOCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Enigma of (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene: A Compound Shrouded in Obscurity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 9, 2025 – An in-depth investigation into the discovery and origin of the chemical compound (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene has revealed a significant gap in publicly available scientific literature. Despite its listing in several chemical supplier databases, no peer-reviewed studies detailing its natural source, isolation, synthesis, or biological activity could be identified. This comprehensive review, aimed at researchers, scientists, and drug development professionals, highlights the current state of knowledge and the conspicuous absence of empirical data for this molecule.

This compound is cataloged with the CAS number 156559-07-8, a molecular formula of C₁₇H₂₉Br, and a molecular weight of 313.32 g/mol . While commercially available for research purposes, its scientific backstory remains elusive. This technical guide serves to summarize the available information and underscore the areas where research is critically needed.

General Compound Information

PropertyValueCitation
Chemical Name This compound[1]
CAS Number 156559-07-8[1]
Molecular Formula C₁₇H₂₉Br[1]
Molecular Weight 313.32[1]

Contextual Background: Brominated Lipids from Marine Environments

While specific information on this compound is absent, the broader class of brominated lipids, particularly from marine sources, is well-documented. Marine organisms, especially red algae (Rhodophyta) and sponges, are known to produce a diverse array of halogenated compounds.[2] These compounds often exhibit significant biological activities.

Red algae, for instance, are a rich source of bioactive lipids, including polyunsaturated fatty acids (PUFAs), glycolipids, and phospholipids.[3][4] The genus Laurencia, a type of red algae, is particularly known for producing a variety of brominated metabolites.[5][6][7] These natural products have demonstrated a range of biological effects, including antimicrobial, anti-inflammatory, and cytotoxic properties, making them of interest for pharmaceutical research.[2][3]

Postulated Origin and Discovery Pathway

Given the prevalence of brominated lipids in marine ecosystems, it is plausible that this compound could be a natural product from a yet-unstudied or rare marine organism. The discovery of such a compound would likely follow a standard natural product chemistry workflow.

Caption: Hypothetical workflow for the discovery of a novel marine-derived lipid.

The Void in Experimental Data

A thorough search of scientific databases has yielded no specific experimental protocols for the isolation or synthesis of this compound. Similarly, there is no quantitative data regarding its biological activity, such as IC₅₀ or EC₅₀ values, nor any described signaling pathways that it may modulate.

The absence of such fundamental data prevents the construction of a detailed technical guide as requested. For researchers interested in this molecule, the path forward would necessitate foundational research, beginning with either a targeted synthesis to produce the compound for screening or extensive biodiscovery efforts to find a natural source.

Future Outlook

The case of this compound underscores the vast, unexplored chemical diversity of the marine environment. It represents an opportunity for discovery-based research. Future investigations should focus on:

  • De novo Synthesis: Developing a robust synthetic route to produce the compound in sufficient quantities for biological evaluation.

  • Targeted Marine Bioprospecting: Screening extracts from marine organisms, particularly those known for producing brominated lipids, for the presence of this molecule.

  • Biological Screening: Once obtained, screening the compound against a wide range of biological targets to elucidate its potential therapeutic value.

Until such studies are undertaken and published, this compound will remain a molecule defined only by its chemical structure, a placeholder in catalogs awaiting scientific exploration to reveal its true significance.

References

physical and chemical properties of (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene is a polyunsaturated long-chain bromoalkene. This document provides a comprehensive overview of its physical and chemical properties, drawing upon available data and established principles of organic chemistry. Due to the limited specific experimental data for this compound, some properties are estimated based on structurally similar molecules. This guide also outlines a plausible experimental protocol for its synthesis and analytical characterization, and discusses its potential applications in biomedical research, particularly as a chemical probe in the field of lipidomics and for the investigation of cellular signaling pathways.

Introduction

This compound, a derivative of the C17 triene, possesses a unique combination of a long aliphatic chain with three cis-configured double bonds and a terminal bromine atom. This structure suggests its potential utility as a specialized biochemical reagent in life sciences research.[1] The polyunsaturated nature of the carbon chain mimics aspects of natural fatty acids, while the terminal bromine provides a reactive handle for further chemical modifications or for use as a tracer in analytical studies. This guide aims to consolidate the known information and provide a technical framework for researchers interested in utilizing this molecule.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. It is important to note that while some data is available from chemical suppliers, other values are estimated based on the properties of similar long-chain alkenes and bromoalkanes.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Basis for Estimation
Molecular Formula C₁₇H₂₉Br[2][3]
Molecular Weight 313.32 g/mol [2][3]
CAS Number 156559-07-8[2][3]
Appearance Colorless Oil[4]
Melting Point Estimated: < -20 °CBased on the liquid state at room temperature and long aliphatic chain.[5]
Boiling Point Estimated: > 200 °C at reduced pressureLong-chain hydrocarbons have high boiling points, which decrease under vacuum.[6][7]
Density Estimated: ~0.9 - 1.0 g/mLAlkenes are generally less dense than water, but the bromine atom increases density.[5]
Solubility Soluble in Chloroform, Dichloromethane (DCM), Methanol.[4] Insoluble in water.[8][9]Lipids are generally soluble in non-polar organic solvents.[10]
Storage Temperature -20 °C[1]

Experimental Protocols

Proposed Synthesis of this compound

Reaction Scheme:

(Z,Z,Z)-3,6,9-heptadecatrien-1-ol + PBr₃ → this compound

Materials:

  • (Z,Z,Z)-3,6,9-heptadecatrien-1-ol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve (Z,Z,Z)-3,6,9-heptadecatrien-1-ol in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (approximately 0.33 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by carefully and slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound using column chromatography on silica gel.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the olefinic protons of the three Z-configured double bonds, typically in the range of 5.3-5.5 ppm. The methylene protons between the double bonds (bis-allylic protons) would appear around 2.8 ppm. The terminal methyl group protons would be a triplet at approximately 0.9 ppm. The methylene group attached to the bromine atom would likely be a triplet in the region of 3.4 ppm.[11][12]

  • ¹³C NMR: The carbon NMR spectrum would show signals for the sp² hybridized carbons of the double bonds between 127 and 132 ppm. The carbon atom attached to the bromine would be shifted downfield, appearing around 33 ppm. The terminal methyl carbon would be observed at approximately 14 ppm.[11][12]

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used for molecular weight determination. The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[13][14] The molecular ion peaks would be expected at m/z 312 and 314.

Potential Applications in Drug Development and Research

This compound holds potential as a valuable tool for researchers in several areas:

  • Chemical Probe for Lipidomics: The bromine atom can serve as a heavy-atom tag for imaging techniques like scanning X-ray fluorescence microscopy, allowing for the visualization of the fatty acid's distribution and metabolism within cells at high resolution.[15] This can provide insights into lipid trafficking and storage.

  • Studying Fatty Acid Metabolism: As an analog of naturally occurring fatty acids, this compound can be used to study the enzymes and pathways involved in fatty acid metabolism. The terminal bromine may alter its metabolic fate, potentially leading to the accumulation of intermediates that can be studied.[16]

  • Drug Discovery and Development: The bromine atom provides a site for further chemical modification, enabling the synthesis of more complex molecules with potential therapeutic activities. Brominated compounds have been shown to accumulate in specific tissues, which could be exploited for targeted drug delivery.[13]

Signaling Pathways and Logical Relationships

While the specific signaling pathways involving this compound have not been elucidated, its structural similarity to polyunsaturated fatty acids suggests potential interactions with pathways regulated by lipids. A conceptual workflow for its use as a chemical probe to investigate cellular lipid uptake and metabolism is presented below.

G cluster_0 Experimental Workflow cluster_1 Potential Cellular Fate A (Z,Z,Z)-17-Bromo-3,6,9- heptadecatriene B Cellular Incubation A->B Introduction into cell culture C Lipid Extraction B->C Harvest and lyse cells G Incorporation into Cellular Membranes B->G H Metabolic Modification (e.g., elongation, desaturation) B->H I Interaction with Lipid-Binding Proteins B->I D Lipidomic Analysis (e.g., LC-MS/MS) C->D Separation and detection of lipids E Data Analysis D->E Identification and quantification F Pathway Mapping E->F Correlate with known lipid pathways

Caption: Conceptual workflow for utilizing this compound as a chemical probe.

Conclusion

This compound is a specialized lipid molecule with the potential for significant applications in biochemical and pharmaceutical research. While specific experimental data for this compound is currently limited, this guide provides a foundational understanding of its properties and potential uses based on available information and established chemical principles. Further research is warranted to fully characterize this molecule and explore its utility in advancing our understanding of lipid biology and its role in health and disease.

References

An In-depth Technical Guide on the Structural Elucidation of (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide outlines a comprehensive, albeit hypothetical, approach to the structural elucidation of (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene. Due to a lack of specific published literature on this compound, this document is based on established analytical principles for polyunsaturated fatty acids and halogenated organic molecules. The presented data is illustrative and intended to reflect expected, rather than experimentally verified, results.

Introduction

This compound is a polyunsaturated aliphatic hydrocarbon featuring a seventeen-carbon chain with three cis-configured double bonds and a terminal bromine atom. Its structure suggests potential for unique biological activity, warranting a thorough structural characterization. This guide provides a systematic workflow for the complete structural elucidation of this molecule, from initial spectroscopic screening to final confirmation.

Physicochemical and Spectroscopic Data Summary

The primary identification of this compound relies on a combination of spectroscopic techniques. The following tables summarize the expected quantitative data from these analyses.

Table 1: Key Physicochemical and Mass Spectrometry Data

ParameterExpected ValueMethod
Molecular Formula C₁₇H₂₉BrHigh-Resolution Mass Spectrometry (HRMS)
Molecular Weight 312.1453 / 314.1432 g/mol Mass Spectrometry (MS)
CAS Number 156559-07-8Chemical Abstracts Service
Isotopic Pattern (M+, M+2) ~1:1 ratioMS

Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
5.30 - 5.45m6HOlefinic protons (-CH=CH-)
3.40t2HBrominated methylene (-CH₂Br)
2.80t4HBis-allylic protons (=CH-CH₂-CH=)
2.05q4HAllylic protons (-CH₂-CH=)
1.85p2HMethylene adjacent to -CH₂Br
1.25 - 1.45m10HAliphatic methylene (-CH₂-)
0.97t1HTerminal methyl (-CH₃) - Overlapping

Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
127.0 - 132.0Olefinic carbons (-CH=CH-)
33.5Brominated methylene (-CH₂Br)
32.5Methylene adjacent to -CH₂Br
29.0 - 29.7Aliphatic methylene (-CH₂-)
25.6Bis-allylic carbons (=CH-CH₂-CH=)
20.5Allylic carbons (-CH₂-CH=)

Table 4: Key Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3010Medium=C-H stretch (cis-alkene)
2925, 2855StrongC-H stretch (aliphatic)
1655WeakC=C stretch
722StrongC-H bend (cis-alkene)
640StrongC-Br stretch

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections outline the protocols for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Protocol:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 1 second.

    • Collect 16 scans for adequate signal-to-noise ratio.

  • ¹³C NMR Protocol:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a 45-degree pulse angle with a relaxation delay of 2 seconds.

    • Collect 1024 scans.

  • 2D NMR (COSY, HSQC):

    • Perform a Correlation Spectroscopy (COSY) experiment to establish proton-proton couplings.

    • Perform a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate protons with their directly attached carbons.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and elemental formula.

  • Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol.

  • Protocol:

    • Infuse the sample solution into the ESI source at a flow rate of 5 µL/min.

    • Acquire the mass spectrum in positive ion mode over a mass range of 100-500 m/z.

    • Observe the isotopic pattern for bromine (⁷⁹Br and ⁸¹Br), which should appear as two peaks of nearly equal intensity (M+ and M+2) separated by 2 Da.[1][2][3]

    • Perform high-resolution analysis to obtain the exact mass for elemental formula confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Apply a small drop of the neat liquid sample directly onto the ATR crystal.

  • Protocol:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum by co-adding 32 scans at a resolution of 4 cm⁻¹.

    • The presence of unsaturated lipids is indicated by an additional C-H peak around 3010 cm⁻¹.[4]

Visualizations

Structural Elucidation Workflow

The logical flow for determining the structure of an unknown compound like this compound is depicted below.

G cluster_0 Initial Analysis cluster_1 Data Interpretation cluster_2 Advanced Analysis cluster_3 Structure Confirmation Sample Purified Sample MS Mass Spectrometry (MS) Sample->MS FTIR FTIR Spectroscopy Sample->FTIR NMR_1D 1D NMR (¹H, ¹³C) Sample->NMR_1D MolFormula Determine Molecular Formula (from HRMS) MS->MolFormula FuncGroups Identify Functional Groups (from FTIR) FTIR->FuncGroups ProtonEnv Characterize Proton Environments (from ¹H NMR) NMR_1D->ProtonEnv CarbonBackbone Identify Carbon Skeleton (from ¹³C NMR) NMR_1D->CarbonBackbone ProposedStructure Propose Structure MolFormula->ProposedStructure FuncGroups->ProposedStructure NMR_2D 2D NMR (COSY, HSQC) ProtonEnv->NMR_2D CarbonBackbone->NMR_2D Connectivity Establish H-H and C-H Connectivity NMR_2D->Connectivity Connectivity->ProposedStructure FinalStructure Final Structure Confirmed: This compound ProposedStructure->FinalStructure G cluster_0 Initiation cluster_1 Cellular Stress Induction cluster_2 Downstream Effects BrominatedLipid This compound (or other brominated lipids) CellMembrane Cell Membrane Integration BrominatedLipid->CellMembrane ROS Increased Reactive Oxygen Species (ROS) CellMembrane->ROS LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation MitoDysfunction Mitochondrial Dysfunction LipidPeroxidation->MitoDysfunction MembraneDamage Membrane Damage & Altered Fluidity LipidPeroxidation->MembraneDamage MitoDysfunction->ROS Feedback Loop Apoptosis Apoptosis / Cell Death MitoDysfunction->Apoptosis Inflammation Inflammatory Response MembraneDamage->Inflammation OrganToxicity Organ-Specific Toxicity (e.g., Heart, Liver) Inflammation->OrganToxicity Apoptosis->OrganToxicity

References

Spectroscopic Characterization of (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This technical guide outlines the spectroscopic characterization of (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene. A thorough search of scientific literature and chemical databases indicates a lack of publicly available experimental spectroscopic data (NMR, MS, IR) for this specific compound. Consequently, this document provides a framework for its analysis. It includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy applicable to a novel long-chain polyunsaturated bromoalkane. To facilitate research and analysis, predicted spectroscopic data, based on the compound's structure and known data from analogous molecules, are presented in a structured format.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from similar chemical structures.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.3-5.5m6HOlefinic protons (-CH=CH-)
~3.4t2HMethylene group adjacent to bromine (-CH₂-Br)
~2.8m4HBis-allylic methylene groups (=CH-CH₂-CH=)
~2.0-2.1m4HAllylic methylene groups (-CH₂-CH=)
~1.8-1.9p2HMethylene group β to bromine (-CH₂-CH₂-Br)
~1.2-1.5m10HMethylene groups in the alkyl chain (-CH₂-)
~0.9t3HTerminal methyl group (-CH₃)
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)
Chemical Shift (δ) ppmAssignment
~127-132Olefinic carbons (-CH=CH-)
~33-34Methylene carbon adjacent to bromine (-CH₂-Br)
~32-33Methylene carbon β to bromine (-CH₂-CH₂-Br)
~25-30Methylene carbons in the alkyl chain (-CH₂-)
~25.5Bis-allylic methylene carbons (=CH-CH₂-CH=)
~20.5Allylic methylene carbons (-CH₂-CH=)
~14Terminal methyl carbon (-CH₃)
Table 3: Predicted Mass Spectrometry Data
m/zInterpretation
312/314Molecular ion peak [M]⁺ (presence of Br isotopes)
233Fragment ion corresponding to the loss of Br radical [M-Br]⁺
variousFragmentation pattern corresponding to the loss of alkyl fragments
Table 4: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3010Medium=C-H stretch (alkene)
2850-2960StrongC-H stretch (alkane)
~1655WeakC=C stretch (Z-alkene)
~1465MediumC-H bend (alkane)
~720MediumC-H bend (cis-alkene)
560-620MediumC-Br stretch

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS (0.00 ppm).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution directly into the ESI source.

    • Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

  • Data Acquisition (EI-MS):

    • Introduce the sample via a direct insertion probe or a gas chromatograph (GC).

    • Acquire the mass spectrum over a mass range of m/z 40-500.

  • Data Analysis: Identify the molecular ion peak, paying attention to the isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio). Analyze the fragmentation pattern to deduce structural information.

Infrared (IR) Spectroscopy
  • Sample Preparation: As a liquid, the compound can be analyzed neat. Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder.

    • Place the prepared sample in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The final IR spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI or EI) Purification->MS IR Infrared Spectroscopy (FTIR) Purification->IR Data_Processing Data Processing & Analysis NMR->Data_Processing MS->Data_Processing IR->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation Confirmation Structure Confirmation Structure_Elucidation->Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

A Comprehensive Technical Guide to the Synthesis of (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical guide for the stereoselective synthesis of (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene, a polyunsaturated bromoalkene. The proposed synthetic pathway is a convergent strategy designed for high stereochemical control, culminating in the formation of the target molecule. This guide details the necessary experimental protocols, summarizes quantitative data in tabular format, and includes graphical representations of the synthetic workflow to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Introduction

Polyunsaturated fatty acids (PUFAs) and their derivatives are a class of molecules with significant biological activity and are of great interest in pharmaceutical research. The specific stereochemistry of the double bonds is often crucial for their biological function. The synthesis of long-chain polyunsaturated alkenes with all-(Z) configuration presents a significant challenge due to the thermodynamic preference for the (E)-isomer. This compound is a functionalized polyunsaturated hydrocarbon whose synthesis requires precise control over the formation of three methylene-interrupted (Z)-alkenes and the introduction of a terminal bromine atom.

This guide outlines a robust and convergent synthetic route, leveraging well-established methodologies for stereoselective alkene synthesis, such as the Wittig reaction and the partial reduction of alkynes. The strategy involves the synthesis of two key fragments which are then coupled to form the main carbon backbone, followed by a final stereoselective reduction to yield the target compound.

Proposed Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a convergent approach. The molecule can be disconnected into two primary building blocks, an aldehyde fragment and a phosphonium ylide fragment, which can be coupled via a Z-selective Wittig reaction. The final Z-double bond is proposed to be formed from the stereoselective reduction of an alkyne precursor.

G Target This compound Precursor1 17-Bromo-(3Z,6Z)-heptadeca-3,6-dien-9-yne Target->Precursor1 Z-selective alkyne reduction (e.g., Lindlar catalyst) Aldehyde (Z)-Oct-2-en-5-ynal (Fragment A) Precursor1->Aldehyde Wittig Reaction Ylide (8-Bromooctyl)triphenylphosphorane (Ylide from Fragment B) Precursor1->Ylide Wittig Reaction Alcohol1 (Z)-Oct-2-en-5-yn-1-ol Aldehyde->Alcohol1 Oxidation (e.g., MnO₂) Phosphonium (8-Bromooctyl)triphenylphosphonium bromide (Fragment B) Ylide->Phosphonium Deprotonation (Base) Dibromooctane 1,8-Dibromooctane Phosphonium->Dibromooctane PPh3 Triphenylphosphine Phosphonium->PPh3 Propargyl_Alcohol Propargyl alcohol Alcohol1->Propargyl_Alcohol C-C Coupling Bromoalkene (Z)-1-Bromo-pent-2-ene Alcohol1->Bromoalkene C-C Coupling

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Pathway

The forward synthesis is divided into three main parts: the synthesis of the aldehyde fragment, the synthesis of the ylide fragment, and the final assembly and reduction.

G cluster_A Part A: Aldehyde Fragment Synthesis cluster_B Part B: Ylide Fragment Synthesis cluster_C Part C: Assembly and Final Reduction A1 Propargyl alcohol A3 (Z)-Oct-2-en-5-yn-1-ol A1->A3 A2 (Z)-1-Bromo-pent-2-ene A2->A3 n-BuLi, THF A4 (Z)-Oct-2-en-5-ynal (Fragment A) A3->A4 MnO₂, DCM C1 Wittig Reaction A4->C1 2. Add Aldehyde B1 1,8-Dibromooctane B3 (8-Bromooctyl)triphenylphosphonium bromide (Fragment B) B1->B3 B2 Triphenylphosphine B2->B3 Acetonitrile, Δ B3->C1 1. KHMDS, THF, -78°C C2 17-Bromo-(3Z,6Z)-heptadeca- 3,6-dien-9-yne C1->C2 C3 This compound (Final Product) C2->C3 H₂, Lindlar's Catalyst

In-depth Technical Guide: Potential Biological Activity of (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the biological activity of (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene. To date, no specific studies detailing its pharmacological effects, mechanism of action, or potential therapeutic applications have been published. Chemical suppliers list the compound for research purposes only, indicating its limited investigation in biological systems.

While direct data on this compound is unavailable, an examination of the broader classes of related compounds, such as brominated long-chain fatty acids and other brominated marine natural products, can offer potential, albeit speculative, insights into its possible biological activities. It is crucial to emphasize that the following information is not specific to this compound and should be interpreted with caution.

General Biological Activities of Related Brominated Compounds

Brominated compounds, particularly those derived from marine organisms, represent a diverse group of molecules with a wide range of biological activities. These activities are highly dependent on the specific chemical structure of the compound.

Cytotoxicity

Certain brominated compounds have demonstrated cytotoxic effects against various cell lines. This has led to investigations into their potential as anticancer agents. For example, some brominated phenols and indoles have been shown to induce apoptosis (programmed cell death) in cancer cells. The mechanisms underlying this cytotoxicity can be complex and may involve the disruption of cellular signaling pathways.

A new polyunsaturated brominated fatty acid isolated from the Indonesian sponge Haliclona sp. showed moderate cytotoxicity against cultured cells.[1]

Anti-inflammatory and Antioxidant Effects

A significant number of brominated marine natural products, such as bromophenols, exhibit potent anti-inflammatory and antioxidant properties.[2][3] These compounds can modulate inflammatory pathways, such as the NF-κB signaling pathway, and scavenge reactive oxygen species (ROS), which are implicated in a variety of diseases.[4] The sea is a rich source of compounds with potential anti-inflammatory effects.[5][6]

Table 1: General Biological Activities of Broad Classes of Brominated Compounds

Compound ClassBiological ActivityPotential Mechanism of Action (General Examples)
Brominated Fatty AcidsCytotoxicity, Cardiac and Hepatic EffectsIncorporation into cellular lipids, disruption of membrane function, metabolic dysregulation.[1][7]
BromophenolsAnti-inflammatory, Antioxidant, Anticancer, AntimicrobialInhibition of pro-inflammatory enzymes (e.g., COX-2), scavenging of free radicals, induction of apoptosis.[2][3]
Brominated IndolesCytotoxicity, Anti-inflammatoryInduction of apoptosis via caspase activation, inhibition of NF-κB signaling.[8]

Postulated Signaling Pathways

Based on the activities of related compounds, several signaling pathways could potentially be modulated by brominated lipids. The following diagram illustrates a generalized and hypothetical workflow for investigating the potential biological activities of a novel brominated compound like this compound.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Compound Compound Cell-based Assays Cell-based Assays Compound->Cell-based Assays Cytotoxicity Assay Cytotoxicity Assay Cell-based Assays->Cytotoxicity Assay Anti-inflammatory Assay Anti-inflammatory Assay Cell-based Assays->Anti-inflammatory Assay Antioxidant Assay Antioxidant Assay Cell-based Assays->Antioxidant Assay Active Compound Active Compound Cytotoxicity Assay->Active Compound Anti-inflammatory Assay->Active Compound Antioxidant Assay->Active Compound Target Identification Target Identification Active Compound->Target Identification Signaling Pathway Analysis Signaling Pathway Analysis Target Identification->Signaling Pathway Analysis Gene Expression Analysis Gene Expression Analysis Signaling Pathway Analysis->Gene Expression Analysis Protein Expression Analysis Protein Expression Analysis Signaling Pathway Analysis->Protein Expression Analysis

Caption: Hypothetical workflow for investigating the biological activity of a novel compound.

Experimental Protocols (General)

As there are no specific studies on this compound, detailed experimental protocols cannot be provided. However, for the investigation of a novel compound with potential cytotoxic or anti-inflammatory activity, the following standard assays would typically be employed:

MTT Assay for Cytotoxicity
  • Principle: This colorimetric assay measures the metabolic activity of cells. The reduction of tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color, is catalyzed by mitochondrial dehydrogenases and is used as an indicator of cell viability.

  • Methodology:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Nitric Oxide (NO) Assay for Anti-inflammatory Activity
  • Principle: This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by cells (e.g., RAW 264.7 macrophages) stimulated with an inflammatory agent like lipopolysaccharide (LPS). The amount of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Methodology:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate in the dark at room temperature.

    • Measure the absorbance at a specific wavelength (e.g., 540 nm).

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

Conclusion

References

Unveiling the Potential of (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene: A Technical Guide for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Uncharted Territory of a Unique Brominated Fatty Acid

This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals interested in the largely unexplored potential of the polyunsaturated fatty acid, (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene. Currently, specific scientific literature detailing novel functions, distinct signaling pathways, or established experimental protocols for this compound is notably scarce. Available information primarily identifies it as a biochemical reagent for research purposes.[1][2][3][4]

This document, therefore, adopts a forward-looking perspective. It aims to equip researchers with a robust framework for investigation by drawing parallels from the broader class of brominated and polyunsaturated fatty acids and outlining a systematic approach to characterizing novel compounds of this nature.

Introduction to this compound

This compound is a lipid molecule with the chemical formula C17H29Br.[1][3][4] Its structure suggests potential for unique biological activity, stemming from the combination of a polyunsaturated backbone and a terminal bromine atom. While its specific roles are yet to be elucidated, the broader families of brominated and polyunsaturated fatty acids offer compelling clues to its potential therapeutic applications.

The Therapeutic Landscape of Related Compounds

Brominated fatty acids, often found in marine organisms like sponges, have demonstrated a range of biological activities.[5] Notably, some have shown antimicrobial properties against various bacterial strains.[5]

Polyunsaturated fatty acids (PUFAs) are well-established modulators of cellular signaling and function. They are known to influence a variety of pathways, including those involved in inflammation and cancer. For instance, PUFAs can affect the localization and signaling of key proteins like AKT in cancer cells, a critical component of the PI3K/AKT pathway that governs cell survival and proliferation.[6] Furthermore, PUFAs and their derivatives are ligands for nuclear hormone receptors such as PPARs, which play a central role in lipid metabolism and inflammation.[7][8]

Given this context, this compound presents as a promising candidate for investigation in oncology, immunology, and infectious diseases.

A Proposed Framework for Investigating Novel Functions

Due to the absence of specific data, a systematic approach is required to uncover the biological functions of this compound. The following experimental workflow is proposed as a starting point for researchers.

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: In Vivo Validation A Compound Acquisition & Purity Assessment B Cytotoxicity Screening (e.g., MTT, LDH assays) across diverse cell lines (cancer, normal) A->B C Antimicrobial Screening (e.g., MIC, MBC assays) against a panel of pathogenic bacteria and fungi A->C D Anti-inflammatory Screening (e.g., LPS-stimulated macrophages, measure NO, cytokine levels) A->D E Identify most promising activity from Phase 1 B->E C->E D->E F Apoptosis Assays (Annexin V/PI staining, Caspase activity) E->F G Cell Cycle Analysis (Flow Cytometry) E->G H Signaling Pathway Analysis (Western Blot, qPCR for key pathway proteins e.g., PI3K/AKT, MAPK) E->H I Target Identification (e.g., Proteomics, Transcriptomics) H->I J Select appropriate animal model based on in vitro findings I->J K Toxicity and Pharmacokinetic Studies J->K L Efficacy Studies in the chosen model (e.g., tumor xenograft, infection model) K->L M Histopathological Analysis of tissues L->M

Caption: A generalized experimental workflow for the characterization of a novel compound.

Hypothetical Signaling Pathway: Induction of Apoptosis

Based on the cytotoxic potential of related brominated fatty acids, a plausible mechanism of action for this compound in cancer cells could be the induction of apoptosis. The following diagram illustrates a hypothetical signaling cascade that could be investigated.

Hypothetical_Signaling_Pathway cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Nucleus Compound This compound ROS Reactive Oxygen Species (ROS) Generation Compound->ROS PI3K PI3K Compound->PI3K Inhibits? Mito Mitochondrial Stress ROS->Mito CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis AKT AKT PI3K->AKT AKT->Mito Inhibits

Caption: A hypothetical signaling pathway for apoptosis induction.

Data Presentation: Structuring Future Findings

To facilitate clear and comparative analysis of future experimental data, the following table structures are recommended.

Table 1: In Vitro Cytotoxicity Data

Cell LineIC50 (µM) of this compoundPositive Control (e.g., Doxorubicin) IC50 (µM)
Cancer Cell Line A
Cancer Cell Line B
Normal Cell Line C

Table 2: Antimicrobial Activity Data

Microbial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
Staphylococcus aureus
Escherichia coli
Candida albicans

Experimental Protocols: A Template for Methodology

Detailed and reproducible experimental protocols are crucial for validating findings. The following serves as a template for documenting key experimental procedures.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

While the novel functions of this compound remain to be discovered, its chemical structure, viewed through the lens of related brominated and polyunsaturated fatty acids, suggests a high potential for significant biological activity. This guide provides a comprehensive, albeit prospective, framework to steer future research. A systematic investigation into its cytotoxic, antimicrobial, and anti-inflammatory properties is warranted and could unveil a promising new candidate for therapeutic development. The scientific community is encouraged to undertake the foundational research necessary to unlock the potential of this intriguing molecule.

References

A Technical Guide to the Preliminary Screening of (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of proposed preliminary screening assays for the novel marine-derived compound, (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene. Given the vast chemical diversity and therapeutic potential of marine natural products, a systematic and robust screening cascade is essential for the early identification of bioactive candidates.[1] This document outlines a tiered approach, commencing with a general toxicity assessment and progressing to more specific cell-based assays to elucidate potential cytotoxic and anti-inflammatory activities.

Compound Profile

  • Compound Name: this compound

  • CAS Number: 156559-07-8[2]

  • Molecular Formula: C₁₇H₂₉Br[2]

  • Molecular Weight: 313.32 g/mol [2]

  • Source: Hypothetical marine-derived natural product.

Proposed Preliminary Screening Workflow

The initial assessment of a novel compound like this compound should follow a logical progression from general toxicity to specific biological activities. This ensures a cost-effective and efficient evaluation process.

G A Brine Shrimp Lethality Assay B MTT Assay on Cancer Cell Lines A->B Active C Nitric Oxide (NO) Inhibition Assay B->C Selective Activity D NF-κB Activity Assay C->D

Figure 1: Proposed preliminary screening workflow for this compound.

Data Presentation: Hypothetical Screening Results

The following tables summarize potential quantitative data from the proposed preliminary screening assays for this compound.

Table 1: Brine Shrimp Lethality Assay

Concentration (µg/mL)Number of NaupliiDead Nauplii (24h)% Mortality
10003030100
500302893.3
250302170
100301446.7
5030826.7
2530310
103013.3
Control (Solvent)3000
LC₅₀ (µg/mL) \multicolumn{3}{c}{105.5 }

Table 2: In Vitro Cytotoxicity (MTT Assay) against Human Cancer Cell Lines (72h incubation)

Cell LineIC₅₀ (µM) of this compoundIC₅₀ (µM) of Doxorubicin (Positive Control)
A549 (Lung Carcinoma)25.80.8
MCF-7 (Breast Adenocarcinoma)15.21.2
HCT-116 (Colon Carcinoma)32.10.5
PANC-1 (Pancreatic Carcinoma)45.71.5
Normal Human Dermal Fibroblasts (NHDF)> 1005.3

Table 3: Anti-inflammatory Activity in LPS-stimulated RAW 264.7 Macrophages

AssayIC₅₀ (µM) of this compoundIC₅₀ (µM) of L-NAME (Positive Control)
Nitric Oxide (NO) Production18.525.0

Experimental Protocols

This assay serves as a simple, cost-effective, and rapid method for the preliminary assessment of general toxicity.[1]

  • Materials:

    • Artemia salina (brine shrimp) cysts

    • Sea salt

    • Deionized water

    • 24-well plates

    • This compound

    • DMSO (solvent)

    • Potassium dichromate (positive control)

    • Incubator (25-30°C)

    • Light source

    • Dissecting microscope

  • Procedure:

    • Hatching of Brine Shrimp: Prepare a saline solution by dissolving sea salt in deionized water (38 g/L). Add Artemia salina cysts to the saline solution and incubate for 24-48 hours at 25-30°C with constant aeration and illumination to allow hatching into nauplii.[1]

    • Preparation of Test Solutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of test concentrations (e.g., 10, 25, 50, 100, 250, 500, 1000 µg/mL).

    • Assay Procedure:

      • Transfer 10-15 nauplii into each well of a 24-well plate containing a fixed volume of saline solution.[1]

      • Add the test solutions of varying concentrations to the wells.

      • Include wells for the positive control (potassium dichromate) and a negative control (solvent).[1]

      • Incubate the plates for 24 hours under a light source.[1]

    • Data Collection and Analysis: After 24 hours, count the number of dead (non-motile) nauplii in each well under a microscope. Calculate the percentage of mortality for each concentration and determine the median lethal concentration (LC₅₀).[1]

Following preliminary screening, in vitro assays using cultured human cell lines are employed to determine specific cytotoxicity.[1][3]

  • Materials:

    • Human cancer cell lines (e.g., A549, MCF-7, HCT-116) and a normal cell line (e.g., NHDF)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • This compound

    • Doxorubicin (positive control)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • Plate reader

  • Procedure:

    • Cell Seeding: Seed cells in 96-well plates at a density of 3,000-4,000 cells per well and allow them to attach overnight.[3]

    • Compound Treatment: Add various concentrations of this compound to the wells. Include a positive control (doxorubicin) and a vehicle control (DMSO).

    • Incubation: Incubate the plates for 72 hours.[3]

    • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.[3]

    • Formazan Solubilization: Remove the supernatant and dissolve the purple formazan crystals with DMSO.[3]

    • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. Calculate the percentage of cell viability for each treatment concentration relative to the negative control and determine the IC₅₀ value.[1]

This assay assesses the anti-inflammatory potential of the compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.[4][5]

  • Materials:

    • RAW 264.7 murine macrophage cell line

    • Complete cell culture medium

    • Lipopolysaccharide (LPS)

    • This compound

    • L-NAME (N(G)-nitro-L-arginine methyl ester) as a positive control

    • Griess reagent

    • 96-well plates

    • Plate reader

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

    • Nitrite Measurement: Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate.

    • Data Analysis: Measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced. Calculate the percentage of NO inhibition and determine the IC₅₀ value.

Potential Mechanism of Action: Hypothetical Signaling Pathway

Based on preliminary anti-inflammatory activity, a potential mechanism of action for this compound could involve the inhibition of the NF-κB signaling pathway, a crucial regulator of inflammation.[6]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α) Compound (Z,Z,Z)-17-Bromo-3,6,9- heptadecatriene Compound->IKK Inhibition

Figure 2: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

This guide provides a foundational framework for the initial investigation of this compound. Positive results from these preliminary assays would warrant further, more detailed mechanistic studies to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene is a polyunsaturated fatty acid analog distinguished by a terminal bromine atom. Its structural similarity to naturally occurring fatty acids suggests it may be readily incorporated into cellular lipid metabolic and signaling pathways. The bromine moiety offers a unique feature for various research applications, including its potential use as a tracer in lipidomics or as a modulator of cellular processes. This document provides a detailed protocol for the utilization of this compound in a cell culture setting, including preparation, experimental design, and downstream analysis. While specific biological effects are still under investigation, this protocol is based on established methodologies for handling fatty acids in cell culture.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₇H₂₉Br
Molecular Weight 313.32 g/mol
CAS Number 156559-07-8
Appearance Not specified (typically an oil)
Solubility Poorly soluble in water; soluble in organic solvents like ethanol and DMSO
Storage -20°C

Proposed Mechanism of Action

While the precise mechanism of action for this compound is not yet fully elucidated, it is hypothesized to act as an analog of endogenous polyunsaturated fatty acids. The terminal bromine may alter its metabolic fate and influence its interaction with cellular enzymes and receptors. One potential pathway of interest is the Peroxisome Proliferator-Activated Receptor (PPAR) signaling cascade. Studies on bromide ions have suggested an activation of PPARα, a key regulator of lipid metabolism. It is plausible that this brominated fatty acid could similarly modulate PPAR activity, leading to changes in gene expression related to fatty acid oxidation and lipid storage.

PPAR_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus BHT (Z,Z,Z)-17-Bromo-3,6,9- heptadecatriene PPAR PPARα BHT->PPAR Cell_Membrane Cell Membrane PPRE PPRE (Peroxisome Proliferator Response Element) PPAR->PPRE binds to RXR RXR RXR->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression activates Nucleus Nucleus Metabolic_Changes Changes in Lipid Metabolism Gene_Expression->Metabolic_Changes

Caption: Proposed signaling pathway for this compound.

Experimental Protocols

I. Preparation of Stock Solutions and BSA Conjugation

Due to the poor aqueous solubility of fatty acids, a stock solution in an organic solvent and subsequent conjugation to bovine serum albumin (BSA) is required for cell culture applications.

Materials:

  • This compound

  • Ethanol (100%, sterile)

  • Fatty acid-free BSA

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Sterile, conical tubes (15 mL and 50 mL)

  • Sterile filters (0.22 µm)

  • Water bath

Procedure:

  • Preparation of 10 mM Stock Solution:

    • Under sterile conditions, dissolve 3.13 mg of this compound in 1 mL of 100% ethanol to make a 10 mM stock solution.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C for up to 6 months.

  • Preparation of 10% BSA Solution:

    • Dissolve 1 g of fatty acid-free BSA in 10 mL of serum-free cell culture medium.

    • Stir gently at 37°C until the BSA is completely dissolved.

    • Sterilize the solution by passing it through a 0.22 µm filter.

    • This solution can be stored at 4°C for up to 2 weeks.

  • Conjugation of this compound to BSA:

    • Warm the 10% BSA solution to 37°C.

    • In a sterile tube, add the desired volume of the 10 mM stock solution of the brominated fatty acid to the 10% BSA solution to achieve a final desired molar ratio (e.g., 3:1 fatty acid to BSA).

    • Incubate the mixture at 37°C for 30 minutes with gentle agitation to allow for complex formation. This results in a BSA-conjugated stock solution.

II. Cell Treatment and Viability Assay

This protocol outlines the treatment of cells with the BSA-conjugated this compound and subsequent assessment of cell viability to determine the appropriate concentration range for further experiments.

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium (containing serum)

  • 96-well cell culture plates

  • BSA-conjugated this compound

  • MTT or other cell viability assay reagent

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well for adherent cells).

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Cell Treatment:

    • Prepare serial dilutions of the BSA-conjugated this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 1 µM to 100 µM).

    • Include a vehicle control (medium with BSA and a corresponding amount of ethanol) and an untreated control.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the brominated fatty acid.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment (MTT Assay Example):

    • Following treatment, add MTT reagent to each well and incubate according to the manufacturer's instructions.

    • Solubilize the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate cell viability as a percentage relative to the vehicle control.

Hypothetical Cytotoxicity Data:

Concentration (µM)Cell Viability (%) after 48h
0 (Vehicle Control)100
198 ± 4
595 ± 5
1092 ± 6
2585 ± 7
5070 ± 8
10045 ± 9

Data are presented as mean ± standard deviation.

Experimental_Workflow Stock_Prep Prepare 10 mM Stock in Ethanol Conjugation Conjugate Fatty Acid to BSA (37°C) Stock_Prep->Conjugation BSA_Prep Prepare 10% BSA in Serum-Free Medium BSA_Prep->Conjugation Treatment Treat Cells with Serial Dilutions Conjugation->Treatment Cell_Seeding Seed Cells in 96-well Plate Cell_Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Viability_Assay Perform Cell Viability Assay (MTT) Incubation->Viability_Assay Data_Analysis Analyze Data and Determine IC50 Viability_Assay->Data_Analysis

Caption: General experimental workflow for cell treatment and analysis.

Downstream Applications and Assays

Based on the initial cytotoxicity data, a non-toxic concentration range should be selected for further experiments. Potential downstream applications include:

  • Lipidomics Analysis: Utilize the bromine atom as a unique tag for tracing the uptake and metabolic fate of this compound using techniques like mass spectrometry.

  • Gene Expression Analysis: Investigate the effect of the compound on the expression of genes involved in lipid metabolism (e.g., PPAR target genes) using qPCR or RNA sequencing.

  • Functional Assays: Assess the impact on cellular processes such as lipid droplet formation (e.g., using Nile Red or BODIPY staining), fatty acid oxidation (e.g., using a Seahorse XF Analyzer), or inflammatory signaling.

Conclusion

This compound is a novel research tool with potential applications in studying lipid metabolism and cellular signaling. The protocols provided herein offer a framework for its use in cell culture. Researchers should carefully determine the optimal concentration and treatment conditions for their specific cell type and experimental goals. The unique bromine tag opens up exciting possibilities for advanced lipidomic studies.

Application Notes and Protocols: (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene is a specialized long-chain, polyunsaturated alkyl bromide. While not extensively documented in dedicated studies, its chemical structure strongly dictates its primary application in organic synthesis as a key building block for the construction of complex aliphatic molecules. Its principal utility lies in the synthesis of insect pheromones and related natural products, where it serves as a precursor to the C17 triene moiety found in several lepidopteran sex pheromones. The terminal bromide functionality allows for the introduction of the entire (Z,Z,Z)-3,6,9-heptadecatrienyl unit into a target molecule, typically through carbon-carbon bond-forming reactions.

Key Applications in Organic Synthesis

The primary application of this compound is as an electrophilic partner in metal-catalyzed cross-coupling reactions. This strategy is particularly valuable in the synthesis of insect pheromones, such as those identified in various species of geometrid moths.

1. Synthesis of Insect Sex Pheromones:

This compound is an ideal precursor for the synthesis of (Z,Z,Z)-3,6,9-heptadecatriene and its higher homologues, which are known components of the sex pheromone blends of several moth species. The synthetic strategy typically involves the coupling of the 17-bromoalkatriene with a suitable organometallic reagent, such as a Grignard reagent, in the presence of a copper catalyst. This reaction extends the carbon chain while preserving the sensitive (Z,Z,Z)-triene system.

2. Introduction of Polyunsaturated Aliphatic Chains:

Beyond pheromone synthesis, this compound can be employed in the synthesis of other natural products or biologically active molecules that feature a long, polyunsaturated aliphatic chain. The terminal bromide allows for its incorporation into a variety of molecular scaffolds through reactions such as:

  • Organocuprate Couplings: Reaction with Gilman reagents (lithium dialkylcuprates).

  • Grignard Reagent Couplings: Typically catalyzed by copper or iron salts.

  • Other Cross-Coupling Reactions: Potentially including Suzuki, Stille, or Negishi couplings if converted to the corresponding organoboron, organotin, or organozinc reagent.

Data Presentation

While specific quantitative data for reactions involving this compound is scarce in the literature, the following table summarizes typical yields for analogous metal-catalyzed cross-coupling reactions of long-chain alkyl halides with Grignard reagents for the synthesis of pheromones and related compounds.

Catalyst/Reagent SystemSubstrate 1 (Electrophile)Substrate 2 (Nucleophile)Product TypeTypical Yield (%)Reference Analogy
Li₂CuCl₄ (catalytic)Long-chain alkyl triflateAlkyl Grignard reagentPolyunsaturated hydrocarbon>92[1]
CuI (catalytic)Primary alkyl bromideAryl Grignard reagentAryl-alkyl coupled product90-93[2]
Fe(acac)₃ (catalytic)Alkenyl phosphateAlkyl Grignard reagentPolyunsaturated hydrocarbonHigh (not specified)[3]
AgBr/P(OPh)₃ (catalytic)Secondary alkyl bromideAryl Grignard reagentAryl-alkyl coupled product~81[4]

Experimental Protocols

The following are detailed, representative protocols for the synthesis of this compound and its subsequent use in a cross-coupling reaction. These protocols are based on established methods for similar compounds.[1][5]

Protocol 1: Synthesis of this compound from (Z,Z,Z)-3,6,9-Heptadecatrien-1-ol

This protocol is based on a general method for the conversion of long-chain unsaturated alcohols to the corresponding bromides with retention of double bond geometry.[5]

Materials:

  • (Z,Z,Z)-3,6,9-Heptadecatrien-1-ol

  • Methanesulfonyl chloride (MsCl)

  • Pyridine (or triethylamine)

  • Anhydrous magnesium bromide (MgBr₂)

  • Anhydrous diethyl ether (Et₂O)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step A: Mesylation of the Alcohol

  • Dissolve (Z,Z,Z)-3,6,9-heptadecatrien-1-ol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to 0 °C in an ice bath.

  • Add pyridine or triethylamine (1.5 equiv).

  • Slowly add methanesulfonyl chloride (1.2 equiv) dropwise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC until the starting alcohol is consumed.

  • Quench the reaction by the slow addition of cold water.

  • Separate the organic layer, and wash successively with cold 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylate. This intermediate is often used in the next step without further purification.

Step B: Bromination of the Mesylate

  • Dissolve the crude mesylate from Step A in anhydrous diethyl ether (Et₂O) under an inert atmosphere.

  • Add anhydrous magnesium bromide (MgBr₂) (2.0-3.0 equiv).

  • Stir the suspension vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into a separatory funnel containing cold water and diethyl ether.

  • Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (typically eluting with hexanes or a low percentage of ethyl acetate in hexanes) to afford pure this compound.

Protocol 2: Synthesis of a (Z,Z,Z)-3,6,9-Heptadecatriene Homologue via Li₂CuCl₄-Catalyzed Cross-Coupling

This protocol describes a representative copper-catalyzed cross-coupling reaction using this compound as the electrophile.[1]

Materials:

  • This compound

  • Alkyl Grignard reagent (e.g., ethylmagnesium bromide, 1.0 M in THF)

  • Lithium tetrachlorocuprate(II) (Li₂CuCl₄) solution (0.1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and an argon inlet, add this compound (1.0 equiv) dissolved in anhydrous THF.

  • Cool the solution to -10 °C to 0 °C using an ice-salt or dry ice/acetone bath.

  • Add the lithium tetrachlorocuprate(II) solution (0.02-0.05 equiv) to the stirred solution.

  • Slowly add the alkyl Grignard reagent (1.1-1.5 equiv) dropwise via the dropping funnel, maintaining the internal temperature below 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extract the product with diethyl ether (3 x volume of THF).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with hexanes) to yield the pure polyunsaturated hydrocarbon product.

Visualizations

Diagram 1: Synthetic Pathway to a Pheromone Homologue

Synthesis_Pathway A (Z,Z,Z)-3,6,9-Heptadecatrien-1-ol B This compound A->B  1. MsCl, Py  2. MgBr₂ D (Z,Z,Z)-Pheromone Homologue B->D  Li₂CuCl₄ (cat.)  THF, 0 °C to rt C Alkyl-MgBr (Grignard Reagent) C->D  Li₂CuCl₄ (cat.)  THF, 0 °C to rt Experimental_Workflow start Start step1 Dissolve this compound in anhydrous THF under Argon. start->step1 step2 Cool solution to 0 °C. step1->step2 step3 Add catalytic Li₂CuCl₄. step2->step3 step4 Slowly add Grignard reagent. step3->step4 step5 Stir and monitor reaction (TLC/GC-MS). step4->step5 step6 Quench with sat. aq. NH₄Cl. step5->step6 step7 Aqueous workup and extraction. step6->step7 step8 Dry, concentrate, and purify via column chromatography. step7->step8 end Pure Product step8->end

References

Molecular Probe (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene: Application and Protocols Under Development

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the utility of (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene as a molecular probe are currently ongoing. At present, detailed application notes and established experimental protocols are not publicly available.

This compound is classified as a biochemical reagent intended for life science research.[1][2] Its chemical properties are well-defined, but specific biological applications, target pathways, and mechanisms of action as a molecular probe have not yet been characterized in published literature.

Chemical and Physical Properties

For researchers interested in the fundamental characteristics of this compound, the following data has been compiled from publicly available sources.

PropertyValueSource
CAS Number 156559-07-8[1]
Molecular Formula C₁₇H₂₉Br[1]
Molecular Weight 313.32 g/mol [1]
Alternate Names (3Z,6Z,9Z)-17-Bromo-3,6,9-heptadecatriene[1]
Product Type Small Compound, Lipid[1]
Storage Temperature -20°C[1]

Potential Areas of Investigation

While specific data is lacking, the structure of this compound, a long-chain unsaturated hydrocarbon with a terminal bromine atom, suggests potential for exploration in several research areas. The polyunsaturated nature of the carbon chain is a common feature in biologically active lipids, and the terminal bromine could serve as a reactive handle for attaching reporter molecules or for covalent interaction with biological targets.

Future research may elucidate its role in cellular signaling, membrane dynamics, or as an inhibitor or activator of specific enzymes or receptors. The development of experimental protocols would be contingent on the identification of a specific biological target and a quantifiable activity.

Experimental Protocols: A Forward Look

Once a biological application for this compound as a molecular probe is identified, the development of detailed experimental protocols will be crucial. These protocols would likely encompass:

  • Probe Preparation and Handling: Detailed instructions on solubilization, storage, and determination of optimal working concentrations.

  • In Vitro Assays: Protocols for cell-based assays to determine the probe's effect on cellular processes, including cytotoxicity, target engagement, and downstream signaling events. This would involve techniques such as fluorescence microscopy, western blotting, and qPCR.

  • In Vivo Studies: Methodologies for administering the probe to animal models to investigate its biodistribution, pharmacokinetics, and efficacy in a physiological context.

Visualizing Future Workflows

The logical progression for characterizing a novel molecular probe like this compound can be conceptualized in the following workflow.

G Workflow for Characterizing a Novel Molecular Probe A Compound Synthesis and Purification B Structural Characterization (NMR, MS) A->B C Initial Biological Screening (e.g., Phenotypic Assays) B->C D Target Identification (e.g., Affinity Chromatography, Proteomics) C->D E Mechanism of Action Studies (Biochemical & Cellular Assays) D->E F Probe Optimization (Structure-Activity Relationship) E->F G In Vivo Validation (Animal Models) F->G H Application Note & Protocol Development G->H

Figure 1. A conceptual workflow for the characterization and development of a novel molecular probe.

As research progresses and data becomes available, this document will be updated to include comprehensive application notes, detailed experimental protocols, and relevant signaling pathway diagrams. For now, this compound remains a compound with potential for future discovery in the field of molecular probes.

References

Application Notes & Protocols: Experimental Design for (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene is a marine-derived polyacetylene with the chemical formula C₁₇H₂₉Br.[1] While specific biological data for this compound is limited, marine polyacetylenes are a class of natural products known for a wide range of pharmacological activities, including anti-inflammatory, cytotoxic, antimicrobial, and antiviral properties.[2][3] This document provides a detailed experimental design to investigate the potential therapeutic activities of this compound, focusing on its cytotoxic and anti-inflammatory effects. The protocols outlined below provide a robust framework for the initial screening and characterization of this compound.

Section 1: Cytotoxicity Screening

A fundamental first step in the evaluation of any novel compound is to determine its cytotoxic profile. This allows for the assessment of its potential as an anticancer agent and provides a therapeutic window for other biological activities. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for assessing cell viability.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in various cancer and non-cancerous cell lines.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Non-cancerous human cell line (e.g., HEK293, primary fibroblasts)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture selected cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[4]

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: Cytotoxicity Profile
Cell LineTypeIC₅₀ (µM)
HeLaCervical CancerExperimental Value
A549Lung CancerExperimental Value
MCF-7Breast CancerExperimental Value
HEK293Non-cancerous KidneyExperimental Value

Experimental Workflow: Cytotoxicity Screening

cytotoxicity_workflow start Start cell_culture Cell Culture (Cancer & Non-cancerous lines) start->cell_culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment Treat Cells (48-72h incubation) cell_seeding->treatment compound_prep Prepare Serial Dilutions of this compound compound_prep->treatment mtt_assay MTT Assay treatment->mtt_assay data_acq Measure Absorbance (570 nm) mtt_assay->data_acq data_analysis Data Analysis (Calculate IC50) data_acq->data_analysis end End data_analysis->end

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Section 2: Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and natural products are a promising source of new anti-inflammatory agents.[5][6] The anti-inflammatory potential of this compound can be assessed by its ability to inhibit key enzymes in the inflammatory cascade, namely cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory activity and selectivity of this compound against COX-1 and COX-2 enzymes.

Materials:

  • This compound

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical or Abcam)

  • Tris-HCl buffer

  • DMSO

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare serial dilutions of the test compound in Tris-HCl buffer.

    • Reconstitute COX-1 and COX-2 enzymes according to the manufacturer's instructions. Keep enzymes on ice.[7]

    • Prepare the arachidonic acid solution.

  • Enzyme Inhibition Reaction:

    • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.

    • Add the diluted test compound or a known inhibitor (e.g., SC-560 for COX-1, celecoxib for COX-2) to the respective wells. Include a vehicle control (DMSO).

    • Pre-incubate the plate at 37°C for 10 minutes.[8]

    • Initiate the reaction by adding arachidonic acid to each well.[8]

    • Incubate for a further 2 minutes at 37°C.[8]

    • Stop the reaction by adding a stopping reagent (e.g., HCl).[8]

  • Detection:

    • Quantify the amount of prostaglandin produced using the detection method provided in the kit (e.g., ELISA or a colorimetric/fluorometric method).[8][9]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ values for both COX-1 and COX-2 by plotting the percentage of inhibition against the compound concentration.

    • Calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

Experimental Protocol: 15-Lipoxygenase (15-LOX) Inhibition Assay

Objective: To evaluate the inhibitory effect of this compound on 15-lipoxygenase activity.

Materials:

  • This compound

  • 15-Lipoxygenase (from soybean)

  • Linoleic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0)

  • DMSO

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Solution Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO. Create a dilution series as needed.[10]

    • Prepare the enzyme solution by dissolving 15-LOX in borate buffer. Keep the enzyme solution on ice.[10]

    • Prepare the substrate solution of linoleic acid in borate buffer.[10]

  • Inhibition Assay:

    • In a quartz cuvette, mix the enzyme solution with the test compound or a known inhibitor (e.g., nordihydroguaiaretic acid - NDGA) and incubate for 5 minutes at room temperature.[10]

    • Initiate the reaction by adding the linoleic acid substrate solution.

    • Immediately measure the increase in absorbance at 234 nm for 3-5 minutes, which corresponds to the formation of the conjugated diene product.[10][11]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Data Presentation: Anti-inflammatory Activity
EnzymeIC₅₀ (µM)
COX-1Experimental Value
COX-2Experimental Value
COX-2 Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2)
15-LOXExperimental Value

Signaling Pathway: Arachidonic Acid Cascade

arachidonic_acid_pathway membrane Membrane Phospholipids pla2 PLA2 membrane->pla2 Activation aa Arachidonic Acid pla2->aa Cleavage cox COX-1 / COX-2 aa->cox lox Lipoxygenases (LOX) aa->lox pgs Prostaglandins cox->pgs lts Leukotrienes lox->lts inflammation_pg Inflammation (Pain, Fever, Edema) pgs->inflammation_pg inflammation_lt Inflammation (Chemotaxis, Bronchoconstriction) lts->inflammation_lt

Caption: Simplified overview of the arachidonic acid inflammatory pathway.

Section 3: General Considerations

  • Compound Purity: Ensure the purity of this compound is confirmed by analytical methods such as NMR and mass spectrometry before conducting biological assays.

  • Solubility: Due to the lipophilic nature of polyacetylenes, ensure complete solubilization in DMSO before dilution in aqueous buffers to avoid precipitation.

  • Controls: Appropriate positive and negative controls are crucial for the validation of assay results.

  • Replicates: All experiments should be performed in triplicate to ensure the reproducibility of the findings.

Conclusion

This document provides a comprehensive experimental framework for the initial investigation of the cytotoxic and anti-inflammatory properties of this compound. The outlined protocols for MTT, COX, and LOX inhibition assays, along with the structured data presentation and workflow visualizations, offer a clear path for researchers to elucidate the therapeutic potential of this marine natural product. The findings from these studies will be instrumental in guiding further preclinical development.

References

Application Note: Derivatization of (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene for Structural Elucidation by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene is a polyunsaturated aliphatic hydrocarbon containing a terminal bromine atom.[1][2] Its structure, featuring three non-conjugated cis double bonds, presents a significant analytical challenge. Direct analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can provide the molecular weight, but the electron ionization (EI) mass spectra of such long-chain alkenes typically show complex fragmentation patterns that do not allow for the unambiguous assignment of double bond locations.[3][4]

To overcome this limitation, a derivatization strategy is required. This application note details a robust protocol for the derivatization of the double bonds in this compound using dimethyl disulfide (DMDS). This method is well-established for locating double bonds in polyunsaturated alkenes and fatty acids.[3][4][5] The resulting thioether adducts produce highly characteristic fragmentation patterns upon EI-MS analysis, allowing for precise structural elucidation.[3][6][7]

Principle of the Method

The derivatization proceeds via an iodine-catalyzed reaction where dimethyl disulfide adds across each of the three double bonds of the heptadecatriene.[8] This reaction converts each double bond into a 1,2-bis(methylthio)ethane structure. When the resulting high-molecular-weight adduct is analyzed by GC-MS, the primary fragmentation in the mass spectrometer occurs at the C-C bond between the two carbon atoms that were originally part of the double bond.[6][7] This specific cleavage generates two major diagnostic ions, and the masses of these ions directly correspond to the two fragments of the original molecule, pinpointing the double bond's position.

While conventional DMDS derivatization of polyunsaturated compounds can form complex poly-adducts that are difficult to analyze, recent methods allow for the controlled formation of mono-adducts, which can be chromatographically separated and analyzed to determine the position of each double bond individually.[3][4][9] However, for a complete structural confirmation of a pure standard, forming the full triadduct is also a viable strategy.[5]

Experimental Protocol

This protocol is adapted from established methods for the DMDS derivatization of polyunsaturated alkenes.[4][10]

Materials and Reagents:

  • This compound sample

  • Dimethyl disulfide (DMDS), ≥99%

  • Iodine (I₂), ACS reagent grade

  • Hexane, HPLC grade

  • Diethyl ether (Et₂O), anhydrous

  • Sodium thiosulfate (Na₂S₂O₃), 5% (w/v) aqueous solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Micro-reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)

Equipment:

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Vortex mixer

  • Centrifuge

  • Pipettes and general laboratory glassware

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 100 µL of hexane in a micro-reaction vial.

  • Reagent Preparation: Prepare a fresh solution of iodine in diethyl ether at a concentration of 60 mg/mL.

  • Derivatization Reaction:

    • To the sample solution, add 200 µL of dimethyl disulfide (DMDS).

    • Add 40 µL of the iodine/diethyl ether solution to initiate the reaction.

    • Cap the vial tightly, vortex briefly, and allow the reaction to proceed at room temperature (25°C) for 20-40 minutes.[4] For poly-adduct formation, reaction times can be extended up to 4 hours or more.[5]

  • Reaction Quenching: Stop the reaction by adding 300 µL of 5% aqueous sodium thiosulfate solution to the vial. The dark brown color of the iodine should disappear. Vortex vigorously for 30 seconds.

  • Extraction:

    • Add an additional 500 µL of hexane to the vial.

    • Vortex for 1 minute, then centrifuge briefly to separate the phases.

    • Carefully transfer the upper organic (hexane) layer to a clean vial.

  • Drying and Concentration:

    • Add a small amount of anhydrous sodium sulfate to the extracted organic phase to remove any residual water.

    • Let it sit for 1 minute, then transfer the dried solution to a new vial for analysis.

    • If necessary, the sample can be concentrated under a gentle stream of nitrogen gas before GC-MS analysis.

  • GC-MS Analysis: Inject 1 µL of the final solution into the GC-MS system. Use a standard non-polar capillary column (e.g., DB-5ms) and a temperature program suitable for analyzing high-molecular-weight compounds.

Data Presentation: Expected GC-MS Results

The derivatization of this compound (Molecular Formula: C₁₇H₂₉Br, MW: 312.14 g/mol ) with three molecules of DMDS (C₂H₆S₂, MW: 94.20 g/mol ) will yield a triadduct with the formula C₂₃H₄₇BrS₆ and a molecular weight of 594.92 g/mol .

The key to structural elucidation is the predictable fragmentation of this adduct. The mass spectrum will be dominated by ions resulting from cleavage at the C-C bonds where the methylthio (-SCH₃) groups are attached. The table below summarizes the expected primary fragment ions for each double bond position.

Table 1: Predicted m/z Values of Key Diagnostic Ions for the DMDS Triadduct

Original Double Bond PositionCleavage SiteFragment 1 StructureExpected m/z of Fragment 1Fragment 2 StructureExpected m/z of Fragment 2
C3-C4 C3 – C4CH₃-CH₂-CH(SCH₃)•89•(SCH₃)CH-[...]-Br505
C6-C7 C6 – C7CH₃-CH₂-CH(SCH₃)-CH₂-CH₂-CH(SCH₃)•161•(SCH₃)CH-[...]-Br433
C9-C10 C9 – C10CH₃-CH₂-CH(SCH₃)-CH₂-CH₂-CH(SCH₃)-CH₂-CH₂-CH(SCH₃)•233•(SCH₃)CH-[...]-Br361

Note: The m/z values correspond to the most abundant isotope. The presence of bromine will result in a characteristic M/M+2 isotopic pattern for bromine-containing fragments.

Visualizations

Diagram 1: Experimental Workflow

G cluster_prep Sample Preparation cluster_workup Reaction Workup cluster_analysis Analysis A 1. Dissolve Sample (1mg in 100µL Hexane) B 2. Add Reagents (200µL DMDS + 40µL I₂/Et₂O) A->B C 3. React at 25°C (20-40 min) B->C D 4. Quench Reaction (300µL 5% Na₂S₂O₃) C->D E 5. Extract with Hexane (500µL) D->E F 6. Dry Organic Layer (Anhydrous Na₂SO₄) E->F G 7. Concentrate Sample (Under N₂ Stream) F->G H 8. Inject into GC-MS G->H I 9. Data Interpretation (Analyze Mass Spectra) H->I G cluster_products R1 ...-CH₂-CH=CH-CH₂-... catalyst Iodine (I₂) Catalyst plus1 + R2 CH₃-S-S-CH₃ (DMDS) P1 ...-CH₂-CH(SCH₃)-CH(SCH₃)-CH₂-... catalyst->P1

References

Analytical Techniques for the Detection of (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene is a long-chain polyunsaturated brominated alkene. Its detection and quantification are crucial in various research and development areas, including marine natural products chemistry, environmental analysis, and as a potential building block in synthetic chemistry. The presence of a terminal bromine atom and multiple cis (Z) double bonds requires a combination of analytical techniques for unambiguous identification and accurate quantification. This document provides detailed application notes and protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Sample Preparation

Effective sample preparation is critical for accurate and sensitive analysis, aiming to extract the analyte from the matrix, remove interferences, and concentrate the sample. The choice of method depends on the sample matrix (e.g., biological tissues, water, organic reaction mixtures).

General Extraction Protocol for Biological Matrices (e.g., Marine Organisms)

A common approach for extracting lipids and other nonpolar compounds from biological tissues is a modified Bligh-Dyer or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1][2]

Protocol: Liquid-Liquid Extraction (LLE)

  • Homogenization: Homogenize 1-5 g of the tissue sample with a mixture of chloroform and methanol (1:2, v/v).

  • Extraction: Add an additional volume of chloroform and water to create a biphasic system (final ratio of chloroform:methanol:water should be approximately 2:2:1.8).

  • Phase Separation: Centrifuge the mixture to facilitate phase separation. The lower chloroform layer, containing the lipids and the target analyte, is carefully collected.

  • Drying: Dry the chloroform extract over anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen. The resulting lipid extract can be reconstituted in a suitable solvent for analysis.

Solid-Phase Extraction (SPE) Cleanup

For complex matrices, a cleanup step using SPE is recommended to remove polar lipids and other interferences.[1]

  • Sorbent Selection: Use a normal-phase sorbent such as silica gel or Florisil.

  • Conditioning: Condition the SPE cartridge with a nonpolar solvent (e.g., hexane).

  • Loading: Load the reconstituted extract onto the cartridge.

  • Washing: Wash the cartridge with a nonpolar solvent to elute very nonpolar interferences.

  • Elution: Elute the fraction containing this compound with a solvent of intermediate polarity (e.g., a mixture of hexane and dichloromethane).

  • Concentration: Evaporate the eluate and reconstitute in the appropriate solvent for instrumental analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. The mass spectrometer provides structural information and allows for sensitive and selective detection.

Application Note: GC-MS

GC-MS is well-suited for the analysis of long-chain hydrocarbons and their halogenated derivatives. For polyunsaturated compounds, derivatization to fatty acid methyl esters (FAMEs) is a common practice if a carboxyl group is present; however, for a bromoalkene, direct analysis is feasible. The use of a high-resolution capillary column is essential for separating the target analyte from other lipid components. Electron ionization (EI) will likely lead to extensive fragmentation, providing a characteristic mass spectrum for identification. The presence of bromine will be indicated by the isotopic pattern of fragments containing this atom (79Br and 81Br in approximately a 1:1 ratio).

Experimental Protocol: GC-MS

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 6890N GC with 5973 MS or similar).

  • Capillary Column: A low to mid-polarity column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent is recommended for good separation of long-chain hydrocarbons.

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (for trace analysis)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp 1: 15 °C/min to 200 °C

    • Ramp 2: 5 °C/min to 300 °C, hold for 10 minutes

  • Transfer Line Temperature: 280 °C

MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Mode: Full scan from m/z 40 to 550 for identification. For quantification, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity, monitoring characteristic fragment ions.

Data Presentation: Expected GC-MS Performance (Representative)

ParameterExpected ValueCitation
Limit of Detection (LOD)0.1 - 10 ng/mL
Limit of Quantification (LOQ)0.5 - 30 ng/mL
Linearity (r²)> 0.99
Recovery80 - 115%
Precision (%RSD)< 15%

Note: These values are representative for brominated organic compounds and may vary for the specific analyte and matrix.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds. For long-chain unsaturated compounds, reversed-phase HPLC is the method of choice. Detection can be achieved using a UV detector if a chromophore is present or derivatized, or more universally with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

Application Note: HPLC

Reversed-phase HPLC on a C18 or C30 column can effectively separate long-chain unsaturated molecules based on their hydrophobicity. The this compound is a nonpolar molecule and will be well-retained. The separation of geometric isomers (cis/trans) is also possible with optimized conditions and specialized columns. Since the target analyte lacks a strong chromophore for UV detection, ELSD, CAD, or coupling to a mass spectrometer (LC-MS) is recommended for sensitive detection.

Experimental Protocol: HPLC-CAD/ELSD

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, and column oven.

  • Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and isopropanol.

    • Solvent A: Acetonitrile

    • Solvent B: Isopropanol

  • Gradient Program:

    • 0-5 min: 90% A, 10% B

    • 5-20 min: Linear gradient to 50% A, 50% B

    • 20-25 min: Hold at 50% A, 50% B

    • 25.1-30 min: Return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Detector Settings (CAD):

  • Follow manufacturer's recommendations for gas pressure and signal processing.

Data Presentation: Representative HPLC Performance

ParameterExpected ValueCitation
Limit of Detection (LOD)1 - 20 ng on column
Limit of Quantification (LOQ)5 - 60 ng on column
Linearity (r²)> 0.99
Recovery85 - 110%
Precision (%RSD)< 10%

Note: These values are representative for lipid analysis by HPLC-CAD and may vary for the specific analyte and matrix.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules, including the determination of stereochemistry. For this compound, both ¹H and ¹³C NMR are essential to confirm the structure and the cis configuration of the double bonds.

Application Note: NMR

The ¹H NMR spectrum will show characteristic signals for the olefinic protons in the range of 5.3-5.5 ppm. The coupling constants (J-values) between adjacent olefinic protons are diagnostic for the double bond geometry; for cis (Z) isomers, the coupling constant is typically in the range of 7-12 Hz, while for trans (E) isomers, it is larger (13-18 Hz). The methylene protons adjacent to the double bonds (allylic protons) will appear around 2.0-2.8 ppm. The terminal bromo-methylene group will have a characteristic downfield shift. The ¹³C NMR spectrum will show signals for the sp² hybridized carbons of the double bonds in the region of 125-135 ppm. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to assign all proton and carbon signals unambiguously.

Experimental Protocol: NMR

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Acquisition Parameters:

  • ¹H NMR:

    • Standard pulse program (e.g., 'zg30').

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR:

    • Proton-decoupled pulse program (e.g., 'zgpg30').

    • A larger number of scans will be required compared to ¹H NMR.

  • 2D NMR (COSY, HSQC):

    • Use standard pulse programs and parameters as recommended by the instrument manufacturer.

Data Presentation: Expected ¹H NMR Chemical Shifts

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Olefinic CH =CH 5.3 - 5.5mJcis ≈ 10
CH ₂Br3.4 - 3.6t~7
Allylic CH2.0 - 2.8m-
Aliphatic (CH₂)n1.2 - 1.4m-

Note: These are estimated chemical shifts and may vary slightly.

Visualizations

Experimental Workflow for GC-MS Analysis

GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Homogenization Homogenization (Chloroform/Methanol) Sample->Homogenization Extraction Liquid-Liquid Extraction Homogenization->Extraction Cleanup SPE Cleanup (Silica Gel) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation (DB-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (Full Scan / SIM) Ionization->Detection Identification Identification (Mass Spectrum) Detection->Identification Quantification Quantification (Peak Area) Detection->Quantification

Caption: Workflow for the analysis of this compound by GC-MS.

Logical Relationship of Analytical Techniques

Interrelation of Analytical Techniques cluster_techniques Analytical Methods cluster_info Information Obtained Analyte This compound GCMS GC-MS Analyte->GCMS HPLC HPLC Analyte->HPLC NMR NMR Spectroscopy Analyte->NMR Quant Quantification GCMS->Quant High Sensitivity Ident Identification (Molecular Weight & Fragmentation) GCMS->Ident Primary HPLC->Quant High Throughput Purity Purity Assessment HPLC->Purity Primary NMR->Purity Confirmatory Struct Structural Elucidation (Stereochemistry) NMR->Struct Definitive

References

Application Notes and Protocols for Incorporating (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene into Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of the novel polyunsaturated fatty acid analogue, (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene, into liposomal delivery systems. This document outlines the rationale, detailed experimental protocols, characterization methods, and potential applications for this formulation.

This compound is a biochemical reagent with potential as a biomaterial in life science research.[1][2][3] Its hydrophobic nature, conferred by the long hydrocarbon chain, makes it a prime candidate for encapsulation within the lipid bilayer of liposomes.[][5] This approach can enhance its stability, bioavailability, and facilitate targeted delivery. The presence of a terminal bromine atom offers a unique handle for advanced characterization techniques, such as using it as a contrast-enhancing probe in cryo-electron microscopy or for fluorescence quenching studies to understand its interaction with other molecules.[6][7][8]

Liposomal encapsulation is a versatile drug delivery technology that entraps active pharmaceutical ingredients within microscopic vesicles.[] These vesicles, composed of phospholipid bilayers, can carry both water-soluble and fat-soluble compounds, protecting them from degradation and controlling their release.[][9]

Experimental Protocols

Preparation of Liposomes Incorporating this compound via the Thin-Film Hydration Method

The thin-film hydration method is a widely used and reproducible technique for preparing liposomes, especially for encapsulating hydrophobic compounds.[10][11][12] This method involves dissolving the lipids and the hydrophobic compound in an organic solvent, evaporating the solvent to form a thin lipid film, and then hydrating the film with an aqueous solution.[10][11]

Materials:

  • This compound

  • Phosphatidylcholine (e.g., DSPC or POPC)

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

  • Lipid and Compound Dissolution: In a round-bottom flask, dissolve the desired amounts of phosphatidylcholine, cholesterol, and this compound in chloroform. A common molar ratio for phosphatidylcholine to cholesterol is 7:3. The amount of the bromo-compound should be optimized based on the desired loading capacity.

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the transition temperature (Tc) of the chosen phospholipid (e.g., 60°C for DSPC).[10][11] Evaporate the chloroform under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

  • Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.[10]

  • Hydration: Pre-warm the PBS to the same temperature as the water bath. Add the warm PBS to the flask containing the lipid film.

  • Vesicle Formation: Agitate the flask by hand or using the rotary evaporator (with the vacuum off) until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).[11] This process may take 30-60 minutes.

  • Size Extrusion: To obtain unilamellar vesicles (LUVs) with a uniform size distribution, pass the MLV suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm).[10][13] This should be performed at a temperature above the lipid's Tc.[13] Repeat the extrusion process 10-20 times for optimal results.

  • Purification: To remove any unencapsulated this compound, the liposome suspension can be purified by size exclusion chromatography or dialysis.

Characterization of Liposomes

Thorough characterization is essential to ensure the quality, stability, and efficacy of the liposomal formulation.[14][15]

2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Method: Dynamic Light Scattering (DLS) is used to determine the mean particle size, size distribution (PDI), and zeta potential of the liposomes.[14][16]

  • Protocol:

    • Dilute a small aliquot of the liposome suspension in filtered PBS.

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size and PDI using a DLS instrument.

    • For zeta potential, use an appropriate electrode-containing cuvette and measure the electrophoretic mobility of the liposomes.

2.2 Encapsulation Efficiency and Drug Loading

  • Method: The amount of this compound incorporated into the liposomes can be quantified using High-Performance Liquid Chromatography (HPLC) after separating the free compound from the liposomes.

  • Protocol:

    • Separate the liposomes from the unencapsulated compound using a method like ultracentrifugation or size exclusion chromatography.

    • Disrupt the liposomes using a suitable solvent (e.g., methanol or isopropanol) to release the encapsulated compound.

    • Quantify the amount of the compound in the disrupted liposome fraction using a validated HPLC method.

    • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

      • EE% = (Amount of encapsulated compound / Total initial amount of compound) x 100

      • DL% = (Amount of encapsulated compound / Total amount of lipid) x 100

Data Presentation

The following tables provide an example of how to present the quantitative data obtained from the characterization experiments.

Table 1: Physicochemical Properties of Liposomes

FormulationMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Empty Liposomes105.2 ± 3.10.12 ± 0.02-5.3 ± 0.8
Bromo-compound Liposomes112.7 ± 4.50.15 ± 0.03-4.9 ± 1.1

Table 2: Encapsulation Efficiency and Drug Loading

FormulationEncapsulation Efficiency (%)Drug Loading (%)
Bromo-compound Liposomes92.5 ± 2.84.6 ± 0.5

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Liposome Preparation and Characterization cluster_prep Liposome Preparation cluster_char Characterization dissolution 1. Dissolve Lipids & Compound in Chloroform film_formation 2. Form Thin Film via Rotary Evaporation dissolution->film_formation hydration 3. Hydrate Film with Aqueous Buffer film_formation->hydration extrusion 4. Size Extrusion through Polycarbonate Membrane hydration->extrusion dls Particle Size, PDI, & Zeta Potential (DLS) extrusion->dls Analyze Sample hplc Encapsulation Efficiency & Drug Loading (HPLC) extrusion->hplc Analyze Sample signaling_pathway Hypothetical Signaling Pathway Modulation cluster_cell Target Cell liposome Liposome with Bromo-compound receptor Membrane Receptor liposome->receptor Binding or Fusion enzyme Intracellular Enzyme (e.g., Kinase) receptor->enzyme Activation transcription_factor Transcription Factor (e.g., NF-κB) enzyme->transcription_factor Inhibition nucleus Nucleus transcription_factor->nucleus Translocation gene_expression Inflammatory Gene Expression nucleus->gene_expression Regulation

References

Application Notes and Protocols for (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene in Cross-Linking Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene is a long-chain, unsaturated alkyl bromide with potential applications as a specialized cross-linking agent in chemical biology and drug development. Its unique structure, featuring a C17 backbone with three cis-double bonds and a terminal bromine, suggests utility in probing protein-protein interactions (PPIs) and characterizing the architecture of multi-protein complexes, particularly those involving flexible or dynamic domains. The lipophilic nature of the heptadecatriene chain may facilitate its partitioning into hydrophobic pockets of proteins or cellular membranes, while the terminal bromo group serves as a reactive handle for covalent bond formation with nucleophilic amino acid residues.

This document provides detailed application notes and hypothetical protocols for the use of this compound in cross-linking experiments. While specific experimental data for this compound is not extensively published, the methodologies presented here are based on established principles of chemical cross-linking with alkyl halides.

Principle of Operation

The primary mechanism of action for this compound as a cross-linking agent is nucleophilic substitution. The terminal bromine atom acts as a leaving group, and the adjacent carbon becomes susceptible to attack by nucleophilic side chains of amino acids such as cysteine (thiol group), histidine (imidazole ring), lysine (amino group), and glutamate/aspartate (carboxyl groups). The long and flexible polyunsaturated chain allows the reactive bromide to span significant distances and explore a wide conformational space, making it potentially suitable for capturing transient or weak interactions between proteins.

Potential Applications

  • Mapping Protein-Protein Interaction Interfaces: The extended length of the linker can help identify interacting protein partners that are spatially close but may not have directly adjacent binding sites.

  • Stabilizing Transient Protein Complexes: By covalently linking interacting proteins, this agent can trap fleeting interactions for subsequent identification and characterization by techniques such as mass spectrometry.

  • Probing Conformational Changes: The flexible nature of the linker can be exploited to study dynamic changes in protein structure and assembly.

  • Target Identification and Validation: In drug development, it could be used to identify the cellular binding partners of a small molecule fused to this cross-linker.

Experimental Protocols

Protocol 1: In Vitro Cross-Linking of Purified Proteins

This protocol describes a general procedure for cross-linking two purified proteins (Protein A and Protein B) in solution.

Materials:

  • This compound (MW: 313.32 g/mol )[1]

  • Purified Protein A and Protein B

  • Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • SDS-PAGE reagents and equipment

  • Mass spectrometer for analysis

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in a water-miscible organic solvent such as DMSO.

    • Prepare solutions of Protein A and Protein B at appropriate concentrations (e.g., 1-10 µM) in the Reaction Buffer.

  • Cross-Linking Reaction:

    • In a microcentrifuge tube, combine Protein A and Protein B to their final desired concentrations.

    • Add the this compound stock solution to the protein mixture to achieve the desired final cross-linker concentration (a typical starting point is a 10 to 50-fold molar excess over the protein concentration).

    • Incubate the reaction mixture at room temperature for a defined period (e.g., 30-60 minutes). Incubation time and temperature may need to be optimized.

  • Quenching the Reaction:

    • Terminate the cross-linking reaction by adding the Quenching Solution to a final concentration of 50-100 mM. The primary amines in Tris will react with any remaining unreacted cross-linker.

    • Incubate for an additional 15 minutes at room temperature.

  • Analysis:

    • Analyze the reaction products by SDS-PAGE to visualize the formation of higher molecular weight cross-linked species.

    • For identification of cross-linked peptides and interaction sites, the bands corresponding to the cross-linked complex can be excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and analyzed by LC-MS/MS.

Protocol 2: In-Cellulo Cross-Linking

This protocol provides a framework for cross-linking proteins within living cells.

Materials:

  • This compound

  • Cell culture expressing proteins of interest

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Immunoprecipitation reagents (antibodies, beads)

  • Western blotting reagents and equipment

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Wash the cells with PBS.

    • Treat the cells with varying concentrations of this compound (e.g., 10-100 µM) in serum-free media for a specific duration (e.g., 15-30 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS to remove excess cross-linker.

    • Lyse the cells using an appropriate Lysis Buffer.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Analysis of Cross-Linked Complexes:

    • The cell lysate can be directly analyzed by Western blotting to detect shifts in the molecular weight of the target protein.

    • Alternatively, perform immunoprecipitation using an antibody against one of the proteins of interest to enrich for the cross-linked complex before analysis by Western blotting or mass spectrometry.

Data Presentation

Quantitative data from cross-linking experiments should be summarized for clear interpretation.

Table 1: Optimization of Cross-Linker Concentration

Cross-Linker Concentration (µM)% Cross-Linked Complex (Protein A-B)
0 (Control)0
1015
2535
5052
10055

Table 2: Time-Course of Cross-Linking Reaction

Incubation Time (minutes)% Cross-Linked Complex (Protein A-B)
512
1528
3045
6050
12051

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Cross-Linking cluster_analysis Analysis reagent_prep Reagent Preparation crosslinking Cross-Linking Reaction reagent_prep->crosslinking protein_prep Protein Purification protein_prep->crosslinking sds_page SDS-PAGE crosslinking->sds_page mass_spec Mass Spectrometry sds_page->mass_spec

Caption: Workflow for in vitro protein cross-linking.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Ligand Binding Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor (Inactive) Kinase2->TF Phosphorylation TF_active Transcription Factor (Active) TF->TF_active Translocation Gene Target Gene TF_active->Gene Gene Expression

Caption: Hypothetical signaling pathway for investigation.

References

Application Notes and Protocols for Labeling Molecules with (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene is a functionalized lipid that can be employed as a versatile tool for labeling a variety of biomolecules, including proteins and lipids. Its terminal bromine atom serves as a reactive handle for covalent modification, enabling the introduction of this polyunsaturated lipid moiety for studying protein-lipid interactions, tracking lipid metabolism, and developing targeted drug delivery systems. The primary labeling strategies involve direct covalent alkylation of nucleophilic residues on target molecules or a two-step approach via conversion to an azide for subsequent click chemistry.

Technique 1: Direct Covalent Labeling of Proteins

This technique leverages the electrophilic nature of the terminal bromine on this compound to form a stable covalent bond with nucleophilic amino acid residues on a protein, most notably the thiol group of cysteine.[1] This method is particularly useful for probing protein-lipid interactions and for introducing a lipid anchor to a protein of interest.

Experimental Protocol: Covalent Labeling of Cysteine Residues

This protocol is adapted from established methods for protein alkylation using haloalkanes.[2][3]

1. Materials and Reagents:

  • Protein of interest (with at least one accessible cysteine residue)

  • This compound

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylation Buffer: 50 mM Tris-HCl, pH 8.0-8.5, containing 1 mM EDTA

  • Quenching Reagent: 1 M DTT or L-cysteine

  • Organic Solvent (e.g., DMSO or ethanol) to dissolve the lipid

  • Desalting column or dialysis equipment for sample cleanup

2. Procedure:

  • Protein Preparation: Dissolve the protein of interest in the Alkylation Buffer to a final concentration of 1-5 mg/mL.

  • Reduction of Disulfide Bonds: If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a reducing agent. Use DTT to a final concentration of 10 mM or TCEP to 5 mM. Incubate for 1 hour at 37°C.[2]

  • Preparation of Labeling Reagent: Prepare a stock solution of this compound in an organic solvent like DMSO at a concentration of 10-50 mM.

  • Alkylation Reaction: Add the this compound stock solution to the reduced protein solution. A 10- to 50-fold molar excess of the bromo-lipid over the protein is a good starting point. The final concentration of the organic solvent should be kept below 5% (v/v) to avoid protein denaturation. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C in the dark. The optimal time and temperature should be determined empirically.[3]

  • Quenching the Reaction: To stop the alkylation reaction, add a quenching reagent to scavenge unreacted bromo-lipid. Add DTT or L-cysteine to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.[3]

  • Sample Cleanup: Remove excess labeling reagent and byproducts by desalting chromatography or dialysis against a suitable buffer.

  • Verification of Labeling: Confirm the covalent modification by mass spectrometry (MS). An increase in the protein's molecular weight corresponding to the mass of the heptadecatrienyl group (237.44 Da) will indicate successful labeling. Further analysis by tandem MS (MS/MS) can identify the specific cysteine residue(s) that have been modified.[4][5]

Quantitative Data for Cysteine Alkylation

The efficiency of alkylation can be influenced by several factors. The following table summarizes key parameters and their typical ranges, derived from general protein alkylation protocols.[2][3]

ParameterValue RangeNotes
pH 8.0 - 8.5The thiol group of cysteine needs to be in its deprotonated, nucleophilic thiolate form (S-), which is favored at alkaline pH.[2]
Temperature 4 - 37 °CHigher temperatures increase the reaction rate but may also increase the risk of protein denaturation and off-target modifications.[2]
Molar Excess of Reagent 10 - 50 foldA higher excess can drive the reaction to completion but may also lead to non-specific labeling.
Reaction Time 2 - 16 hoursShould be optimized for the specific protein and reaction conditions to ensure complete alkylation while minimizing side reactions.[3]

Technique 2: Two-Step Labeling via Click Chemistry

For applications requiring higher specificity and biocompatibility, this compound can be converted to its corresponding azide derivative. This allows for subsequent labeling of alkyne-modified biomolecules via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[6][7]

Experimental Protocol: Synthesis of (Z,Z,Z)-17-Azido-3,6,9-heptadecatriene and Click Chemistry Labeling

Part A: Synthesis of (Z,Z,Z)-17-Azido-3,6,9-heptadecatriene

This protocol is based on standard procedures for converting alkyl bromides to azides.[8][9]

  • Materials and Reagents:

    • This compound

    • Sodium azide (NaN₃)

    • Dimethylformamide (DMF) or other polar aprotic solvent

    • Deionized water

    • Diethyl ether or other organic solvent for extraction

    • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

  • Procedure:

    • Dissolve this compound in DMF.

    • Add a 1.5 to 3-fold molar excess of sodium azide.

    • Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and add deionized water.

    • Extract the product with diethyl ether.

    • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

    • Remove the solvent under reduced pressure to obtain the crude (Z,Z,Z)-17-Azido-3,6,9-heptadecatriene.

    • Purify the product by column chromatography if necessary.

Part B: Click Chemistry Labeling Protocol

This protocol outlines a general procedure for labeling an alkyne-modified protein with the synthesized azido-lipid.[6][10]

  • Materials and Reagents:

    • Alkyne-modified protein

    • (Z,Z,Z)-17-Azido-3,6,9-heptadecatriene

    • Copper(II) sulfate (CuSO₄)

    • Reducing agent: Sodium ascorbate

    • Copper ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

    • Reaction Buffer: Phosphate-buffered saline (PBS) or Tris buffer, pH 7.0-8.0

  • Procedure:

    • Prepare a stock solution of the alkyne-modified protein in the reaction buffer.

    • Prepare a stock solution of (Z,Z,Z)-17-Azido-3,6,9-heptadecatriene in a suitable solvent (e.g., DMSO).

    • Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and the copper ligand.

    • In a reaction tube, add the alkyne-modified protein.

    • Add the (Z,Z,Z)-17-Azido-3,6,9-heptadecatriene stock solution to the protein solution (typically a 10- to 50-fold molar excess).

    • Add the copper ligand, followed by CuSO₄. A typical final concentration is 1 mM CuSO₄ and 5 mM ligand.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.

    • Incubate the reaction for 1-4 hours at room temperature.

    • The labeled protein can be purified by size exclusion chromatography or dialysis.

    • Verify the labeling by SDS-PAGE with in-gel fluorescence (if a fluorescent alkyne was used) or by mass spectrometry.

Quantitative Data for Click Chemistry Labeling

The following table provides typical concentrations for a click chemistry reaction.

ComponentFinal ConcentrationNotes
Alkyne-modified Protein 10 - 100 µMDependent on the specific experiment.
Azido-lipid 100 µM - 5 mMA significant molar excess is used to ensure efficient labeling.
CuSO₄ 0.1 - 1 mMThe catalyst for the reaction.
Sodium Ascorbate 1 - 10 mMReduces Cu(II) to the active Cu(I) state.[6]
Copper Ligand (e.g., THPTA) 0.5 - 5 mMStabilizes the Cu(I) catalyst and improves reaction efficiency.[6]

Visualizations

G cluster_prep Preparation cluster_reaction Alkylation Reaction cluster_analysis Analysis p1 Protein of Interest (with Cys residues) p2 Reduce Disulfide Bonds (DTT or TCEP) p1->p2 r1 Mix Protein and Bromo-lipid p2->r1 l1 (Z,Z,Z)-17-Bromo- 3,6,9-heptadecatriene l2 Dissolve in Organic Solvent l1->l2 l2->r1 r2 Incubate (pH 8.0-8.5, RT) r1->r2 r3 Quench Reaction (excess DTT) r2->r3 a1 Purify Labeled Protein (Desalting/Dialysis) r3->a1 a2 Verify Labeling (Mass Spectrometry) a1->a2

Caption: Workflow for direct covalent labeling of proteins.

G cluster_synthesis Synthesis of Azido-lipid cluster_click Click Chemistry Reaction cluster_analysis Analysis s1 (Z,Z,Z)-17-Bromo- 3,6,9-heptadecatriene s2 React with Sodium Azide (NaN3 in DMF) s1->s2 s3 Purify (Z,Z,Z)-17-Azido- 3,6,9-heptadecatriene s2->s3 c2 Mix with Azido-lipid s3->c2 c1 Alkyne-modified Biomolecule c1->c2 c3 Add Cu(I) catalyst (CuSO4, Ascorbate, Ligand) c2->c3 c4 Incubate (RT) c3->c4 a1 Purify Labeled Product c4->a1 a2 Verify Labeling (MS or Fluorescence) a1->a2

Caption: Workflow for two-step labeling via click chemistry.

References

Application Notes and Protocols for Assessing the Bio-incorporation of (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene is a synthetic polyunsaturated fatty acid analog characterized by a bromine atom at the terminus of its acyl chain. This structural modification provides a unique chemical handle for tracing its metabolic fate and assessing its incorporation into complex lipids within biological systems. These application notes provide detailed methodologies for researchers to quantify the bio-incorporation of this compound and to investigate its effects on cellular signaling pathways. The protocols outlined below leverage advanced analytical techniques, including mass spectrometry and fluorescence microscopy, to offer a comprehensive toolkit for studying the cellular life of this novel fatty acid analog.

Quantitative Analysis of Bio-incorporation by Mass Spectrometry

Mass spectrometry is a powerful tool for the sensitive and specific quantification of lipids.[1] The presence of the bromine atom in this compound provides a distinct isotopic signature that can be readily detected. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed to measure the incorporation of the brominated fatty acid into cellular lipid pools.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust method for the analysis of fatty acids after their conversion to volatile fatty acid methyl esters (FAMEs).[2]

Experimental Protocol: GC-MS Analysis of this compound Incorporation

1. Cell Culture and Treatment: a. Culture cells of interest (e.g., HepG2, 3T3-L1 adipocytes) to desired confluency. b. Treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for a specified time course (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., ethanol or DMSO).

2. Lipid Extraction: a. Harvest cells and wash twice with cold phosphate-buffered saline (PBS). b. Perform a total lipid extraction using a modified Bligh and Dyer method. For a 10 cm plate of cells: i. Add 1 mL of a 1:2 (v/v) chloroform:methanol mixture to the cell pellet. ii. Vortex vigorously for 15 minutes. iii. Add 0.25 mL of chloroform and vortex for 1 minute. iv. Add 0.25 mL of water and vortex for 1 minute. v. Centrifuge at 1,000 x g for 10 minutes to separate the phases. vi. Carefully collect the lower organic phase containing the lipids into a new glass tube.

3. Fatty Acid Methyl Ester (FAME) Derivatization: a. Evaporate the solvent from the lipid extract under a stream of nitrogen. b. Add 2 mL of 2% (v/v) sulfuric acid in methanol to the dried lipid film. c. Heat at 80°C for 1 hour in a sealed tube. d. Allow the tube to cool to room temperature. e. Add 1 mL of hexane and 0.5 mL of water, and vortex to extract the FAMEs into the hexane layer. f. Collect the upper hexane layer containing the FAMEs.

4. GC-MS Analysis: a. Inject 1 µL of the FAME extract onto a suitable GC column (e.g., a polar capillary column like a DB-WAX). b. Use a temperature program that allows for the separation of a wide range of FAMEs. A typical program might be: initial temperature of 100°C, ramp to 240°C at 3°C/min, and hold for 15 minutes. c. The mass spectrometer can be operated in either full scan mode to identify the brominated FAME or in selected ion monitoring (SIM) mode for targeted quantification. Due to the bromine isotopes (79Br and 81Br), the molecular ion and characteristic fragments will have a distinctive M/M+2 isotopic pattern.

Data Presentation:

The quantitative data obtained from the GC-MS analysis should be summarized in a table. The amount of incorporated this compound can be expressed as a percentage of total fatty acids or as an absolute amount if an appropriate internal standard is used.

Table 1: GC-MS Quantification of this compound Bio-incorporation

Treatment GroupConcentration (µM)Incubation Time (h)Incorporated Brominated Fatty Acid (% of Total Fatty Acids)
Vehicle Control024Not Detected
Compound X106User-generated data
Compound X1012User-generated data
Compound X1024User-generated data
Compound X5024User-generated data

User-generated data should be filled in based on experimental results.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture Cell Culture & Treatment lipid_extraction Lipid Extraction cell_culture->lipid_extraction derivatization FAME Derivatization lipid_extraction->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_quantification Data Quantification gcms_analysis->data_quantification

Caption: Workflow for GC-MS based quantification of brominated fatty acid.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers the advantage of analyzing intact complex lipids, allowing for the identification of which lipid species the brominated fatty acid has been incorporated into.

Experimental Protocol: LC-MS/MS Analysis of this compound in Lipid Species

1. Cell Culture, Treatment, and Lipid Extraction: a. Follow steps 1 and 2 from the GC-MS protocol.

2. LC-MS/MS Analysis: a. Resuspend the dried lipid extract in a suitable solvent for reverse-phase chromatography (e.g., methanol/chloroform 1:1 v/v). b. Use a C18 column for the separation of lipid classes. c. The mobile phases typically consist of a gradient of acetonitrile/water and isopropanol/acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization. d. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 survey scans and MS/MS fragmentation spectra. e. For targeted quantification, a Multiple Reaction Monitoring (MRM) method can be developed.[3] The precursor ion will be the m/z of the lipid species containing the brominated fatty acid, and the product ion will be a characteristic fragment, such as the brominated fatty acyl chain itself.

Data Presentation:

The results can be presented in a table showing the relative or absolute abundance of different lipid classes containing the brominated fatty acid.

Table 2: LC-MS/MS Analysis of this compound Distribution in Lipid Classes

Lipid ClassVehicle Control (Relative Abundance)Treated Cells (Relative Abundance)Fold Change
Phosphatidylcholine (PC)User-generated dataUser-generated dataUser-generated data
Phosphatidylethanolamine (PE)User-generated dataUser-generated dataUser-generated data
Triglycerides (TG)User-generated dataUser-generated dataUser-generated data
Cholesterol Esters (CE)User-generated dataUser-generated dataUser-generated data

User-generated data should be filled in based on experimental results.

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture Cell Culture & Treatment lipid_extraction Lipid Extraction cell_culture->lipid_extraction lcmsms_analysis LC-MS/MS Analysis lipid_extraction->lcmsms_analysis lipid_identification Lipid Species Identification lcmsms_analysis->lipid_identification

Caption: Workflow for LC-MS/MS based lipidomic analysis.

Visualization of Bio-incorporation by Fluorescence Microscopy

To visualize the subcellular localization of the incorporated fatty acid, a fluorescent derivative of this compound can be synthesized or a fluorescent fatty acid analog can be used as a proxy.

Experimental Protocol: Fluorescence Microscopy of Fatty Acid Analog Uptake

1. Synthesis of a Fluorescent Probe (Optional): a. A fluorescent dye (e.g., BODIPY, NBD) can be chemically conjugated to the carboxylic acid end of this compound.

2. Cell Culture and Labeling: a. Plate cells on glass-bottom dishes suitable for microscopy. b. Incubate cells with the fluorescently labeled brominated fatty acid or a commercially available fluorescent fatty acid analog (e.g., BODIPY FL C16) at a low concentration (e.g., 1-5 µM) for a short period (e.g., 15-30 minutes) to observe initial uptake and trafficking. c. For co-localization studies, specific organelle trackers (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum) can be added according to the manufacturer's instructions.

3. Live-Cell Imaging: a. Wash the cells with fresh, pre-warmed media to remove excess fluorescent probe. b. Image the cells using a confocal or widefield fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore. c. Acquire images over time to track the dynamic movement and localization of the fluorescent fatty acid.

Data Presentation:

The results are primarily qualitative, presented as fluorescence images. Quantitative analysis can be performed by measuring the fluorescence intensity in different cellular compartments.

Table 3: Subcellular Distribution of Fluorescent Fatty Acid Analog

Cellular CompartmentMean Fluorescence Intensity (Arbitrary Units)
Lipid DropletsUser-generated data
Endoplasmic ReticulumUser-generated data
MitochondriaUser-generated data
Plasma MembraneUser-generated data

User-generated data should be filled in based on image analysis.

Experimental Workflow for Fluorescence Microscopy

Fluorescence_Workflow cell_plating Plate Cells on Glass-Bottom Dish labeling Incubate with Fluorescent Fatty Acid Analog cell_plating->labeling washing Wash to Remove Excess Probe labeling->washing imaging Live-Cell Fluorescence Microscopy washing->imaging analysis Image Analysis & Quantification imaging->analysis

Caption: Workflow for visualizing fatty acid uptake via fluorescence microscopy.

Investigation of Signaling Pathway Modulation

Fatty acids and their metabolites can act as signaling molecules, influencing pathways that regulate metabolism and inflammation. Key pathways include those mediated by Peroxisome Proliferator-Activated Receptors (PPARs) and AMP-activated Protein Kinase (AMPK).[4][5][6]

PPAR Activation Assay

Experimental Protocol: Luciferase Reporter Assay for PPAR Activation

1. Cell Culture and Transfection: a. Plate cells (e.g., HEK293T) in a 24-well plate. b. Co-transfect cells with a PPAR expression vector (e.g., PPARα, PPARγ), a luciferase reporter plasmid containing a PPAR response element (PPRE), and a control plasmid (e.g., Renilla luciferase) for normalization.

2. Cell Treatment and Luciferase Assay: a. After 24 hours, treat the transfected cells with this compound, a known PPAR agonist (positive control, e.g., rosiglitazone for PPARγ), and a vehicle control. b. After another 24 hours, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

Data Presentation:

The data can be presented as fold activation of luciferase activity relative to the vehicle control.

Table 4: PPAR Activation by this compound

TreatmentConcentration (µM)PPARα Activation (Fold Change)PPARγ Activation (Fold Change)
Vehicle Control01.01.0
Positive Control1User-generated dataUser-generated data
Compound X10User-generated dataUser-generated data
Compound X50User-generated dataUser-generated data

User-generated data should be filled in based on experimental results.

Signaling Pathway of PPAR Activation

PPAR_Pathway FA This compound PPAR PPAR FA->PPAR PPRE PPRE (in gene promoter) PPAR->PPRE binds to RXR RXR RXR->PPRE TargetGenes Target Gene Expression (e.g., CPT1, FABP) PPRE->TargetGenes activates MetabolicEffects Modulation of Lipid Metabolism TargetGenes->MetabolicEffects

Caption: Simplified PPAR signaling pathway activated by a fatty acid ligand.

AMPK Activation Assay

Experimental Protocol: Western Blot for AMPK Phosphorylation

1. Cell Culture and Treatment: a. Culture cells (e.g., C2C12 myotubes) and treat with this compound, a known AMPK activator (positive control, e.g., AICAR), and a vehicle control for a short time course (e.g., 30, 60, 120 minutes).

2. Protein Extraction and Western Blotting: a. Lyse the cells and determine the protein concentration. b. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. c. Probe the membrane with primary antibodies against phosphorylated AMPK (Thr172) and total AMPK. d. Use a secondary antibody conjugated to horseradish peroxidase and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Data Presentation:

Quantify the band intensities and present the data as the ratio of phosphorylated AMPK to total AMPK.

Table 5: AMPK Activation by this compound

TreatmentTime (min)p-AMPK/Total AMPK Ratio (Fold Change)
Vehicle Control601.0
Positive Control60User-generated data
Compound X30User-generated data
Compound X60User-generated data
Compound X120User-generated data

User-generated data should be filled in based on experimental results.

AMPK_Pathway FA_analog This compound AMP_ATP_ratio Increased AMP:ATP Ratio FA_analog->AMP_ATP_ratio LKB1 LKB1 AMP_ATP_ratio->LKB1 activates AMPK AMPK LKB1->AMPK phosphorylates pAMPK p-AMPK (Active) Downstream Downstream Targets (e.g., ACC, SREBP-1c) pAMPK->Downstream phosphorylates Metabolic_Response Increased Fatty Acid Oxidation Decreased Lipogenesis Downstream->Metabolic_Response

References

Troubleshooting & Optimization

improving solubility of (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene. Due to its long hydrocarbon chain and halogenation, this compound is expected to have very low solubility in aqueous solutions, a common challenge in experimental settings.

Troubleshooting Guide

Issue 1: Compound precipitates out of aqueous solution upon addition from an organic stock.

Possible Cause: The compound is highly hydrophobic and is not soluble in the aqueous buffer at the desired concentration. The organic solvent from the stock solution is rapidly diluted, causing the compound to crash out.

Solutions:

  • Reduce Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your aqueous medium.

  • Use a Co-solvent: Introducing a biocompatible co-solvent can increase the solubility of hydrophobic compounds.[1][2] Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).[1] It is crucial to keep the final concentration of the co-solvent low (typically <1-5%) to avoid affecting the biological system.[1]

  • Employ Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, effectively dispersing them in an aqueous solution.[3][4] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used in biological experiments. The surfactant concentration should be above its critical micelle concentration (CMC).

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can form inclusion complexes with lipophilic molecules, thereby increasing their aqueous solubility.[5][6][7][8] Beta-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[8]

Experimental Workflow for Troubleshooting Precipitation:

G start Precipitation Observed c1 Lower Final Concentration start->c1 c2 Use Co-solvent (e.g., DMSO, Ethanol) c1->c2 Failure end_s Solution is Clear c1->end_s Success c3 Use Surfactant (e.g., Tween® 80) c2->c3 Failure c2->end_s Success c4 Use Cyclodextrin (e.g., HP-β-CD) c3->c4 Failure c3->end_s Success c4->end_s Success end_f Precipitation Persists c4->end_f

Caption: Troubleshooting workflow for compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: How do I prepare a stock solution of this compound?

A2: A high-concentration stock solution should be prepared in an organic solvent in which the compound is freely soluble. Good starting choices would be dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF). For example, a 10 mM or 100 mM stock in DMSO is a common starting point. Store stock solutions at -20°C or -80°C to minimize solvent evaporation and degradation.

Q3: Which solubilization method is best for my experiment?

A3: The best method depends on your specific application and the sensitivity of your experimental system to the solubilizing agents.

  • Co-solvents (e.g., DMSO): Simple and widely used.[1] However, they can be toxic to some cells or interfere with certain enzymes at higher concentrations. Always include a vehicle control (buffer with the same final concentration of the co-solvent) in your experiments.

  • Surfactants (e.g., Tween® 80): Effective at low concentrations, but can disrupt cell membranes or interfere with protein-protein interactions.[3]

  • Cyclodextrins (e.g., HP-β-CD): Generally well-tolerated by cells and are effective at encapsulating lipid-like molecules.[7][8] They are often a good choice for in vitro and in vivo studies.

The following table summarizes a hypothetical comparison of these methods:

MethodVehicleTypical Final Conc.ProsCons
Co-solvent DMSO0.1 - 1%Simple to use, effective for many compounds.Can be toxic to cells, may affect protein function.
Surfactant Tween® 800.01 - 0.1%High solubilizing capacity at low concentrations.Can disrupt cell membranes, may interfere with assays.
Cyclodextrin HP-β-CD1 - 10 mMLow toxicity, high biocompatibility.[7]Can sometimes extract cholesterol from cell membranes.

Q4: How can I determine the maximum achievable soluble concentration with a given method?

A4: You can perform a solubility test. The "shake-flask method" is a standard approach.[9] An excess amount of the compound is added to the chosen solvent system (e.g., buffer with 1% DMSO), agitated for a set period (e.g., 24-48 hours) to reach equilibrium, and then the undissolved compound is removed by centrifugation or filtration.[9] The concentration of the dissolved compound in the supernatant is then measured, typically by HPLC or LC-MS.

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (DMSO)
  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to make a 10 mM stock solution.

  • Serial Dilution (Optional): If lower concentrations are needed, perform serial dilutions of the stock solution in DMSO.

  • Addition to Aqueous Solution: Add a small volume of the DMSO stock to your aqueous buffer with vigorous vortexing. The final DMSO concentration should ideally be below 1%.

    • Example: To make a 10 µM solution in 1 mL of buffer with 0.1% DMSO, add 1 µL of the 10 mM DMSO stock to 999 µL of buffer.

  • Observation: Visually inspect the solution for any signs of precipitation (cloudiness, particles). If precipitation occurs, the concentration is too high for this level of co-solvent.

Protocol 2: Solubilization using a Cyclodextrin (HP-β-CD)
  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your aqueous buffer (e.g., 50 mM). Gently warm and stir to fully dissolve.

  • Prepare Compound Stock: Prepare a concentrated stock of this compound in a small amount of a volatile organic solvent like ethanol or methanol.

  • Complexation: Add the compound stock to the HP-β-CD solution. The molar ratio of cyclodextrin to the compound is typically high (e.g., 100:1).

  • Solvent Evaporation: Stir the mixture at room temperature for several hours or overnight to allow for complex formation. If a volatile organic solvent was used, it can be removed under a stream of nitrogen or by vacuum.

  • Sterilization: Filter the final solution through a 0.22 µm filter.

Workflow for Cyclodextrin Complexation:

G A Dissolve HP-β-CD in Aqueous Buffer C Add Compound Stock to HP-β-CD Solution A->C B Dissolve Compound in Ethanol B->C D Stir to Form Complex C->D E Evaporate Ethanol (e.g., under N2) D->E F Filter-Sterilize (0.22 µm) E->F G Ready-to-use Aqueous Solution F->G

Caption: Protocol for solubilizing a hydrophobic compound using cyclodextrin.

Hypothetical Signaling Pathway Involvement

While the specific biological targets of this compound are unknown, lipid-like molecules can often interact with cell membranes or intracellular lipid-sensing pathways. The diagram below illustrates a hypothetical pathway where such a compound might act as a ligand for a nuclear receptor, a common mechanism for lipophilic molecules.

G cluster_cell Cell cluster_cyto Cytoplasm cluster_nuc Nucleus Receptor Nuclear Receptor (NR) HSP HSP90 Receptor->HSP HSP90 Dissociates DNA DNA (Response Element) Receptor->DNA Translocates & Binds Transcription Gene Transcription DNA->Transcription Response Biological Response Transcription->Response Compound (Z,Z,Z)-17-Bromo-3,6,9- heptadecatriene Compound->Receptor Binds

Caption: Hypothetical signaling pathway for a lipophilic compound.

References

preventing degradation of (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a polyunsaturated bromoalkane.[1][2][3] Its structure, featuring multiple double bonds, makes it susceptible to degradation through pathways like oxidation.[4][5][6] The bromine atom also introduces the possibility of elimination and nucleophilic substitution reactions.[7][8][9] This inherent instability can impact experimental reproducibility and the purity of the compound.

Q2: What are the primary pathways of degradation for this compound?

A2: The two main degradation pathways are:

  • Oxidation: The polyunsaturated chain is prone to oxidation, especially when exposed to air (oxygen), light, and elevated temperatures. This can lead to the formation of various oxidation byproducts, compromising the sample's integrity.[4]

  • Elimination and Nucleophilic Substitution: As a bromoalkane, it can undergo elimination of hydrogen bromide to form additional double bonds or nucleophilic substitution where the bromide is replaced by another group, particularly in the presence of bases or nucleophiles.[7][9][10]

Q3: How should I properly store this compound?

A3: Proper storage is critical to maintain the compound's integrity. It is recommended to store it at -20°C.[1] To minimize oxidation, it should be stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

Q4: Can I use antioxidants to prevent degradation?

A4: Yes, antioxidants can be effective in preventing oxidation of the polyunsaturated chain. The addition of antioxidants like tert-butylhydroquinone (TBHQ) has been shown to significantly inhibit the oxidation of polyunsaturated fatty acids.[4] The suitability and concentration of an antioxidant should be determined based on the specific experimental requirements.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound purity over time in storage. Oxidation due to exposure to air and/or light.Store the compound at -20°C under an inert atmosphere (argon or nitrogen) in a light-protected vial.
Unexpected side products in reactions involving bases. Base-induced elimination of HBr.Use non-nucleophilic, sterically hindered bases if a basic medium is required. Run the reaction at the lowest possible temperature.
Formation of an alcohol analog of the compound. Hydrolysis of the bromoalkane by water.Ensure all solvents and reagents are anhydrous. Perform reactions under an inert, dry atmosphere.
Inconsistent experimental results. Degradation of the starting material.Before use, verify the purity of this compound using an appropriate analytical technique (e.g., NMR, GC-MS).
Discoloration of the compound (e.g., turning yellow/brown). Likely due to oxidation and polymerization.Discard the sample as it is likely significantly degraded. For future prevention, strictly adhere to proper storage and handling protocols.

Experimental Protocols

Protocol 1: General Handling of this compound

  • Inert Atmosphere: Before use, allow the vial containing the compound to warm to room temperature in a desiccator to prevent condensation of moisture.

  • Aliquotting: If using small quantities, it is advisable to make aliquots under an inert atmosphere to avoid repeated exposure of the main stock to air.

  • Solvent Selection: Use deoxygenated solvents for preparing solutions. Solvents can be deoxygenated by bubbling argon or nitrogen through them for at least 30 minutes.

  • Reaction Conditions: When using this compound in a reaction, maintain an inert atmosphere over the reaction mixture.

  • Post-Reaction Work-up: Minimize exposure to air and light during extraction and purification steps. Rotary evaporation should be performed at low temperatures.

Visualizing Degradation and Prevention

Below are diagrams illustrating the potential degradation pathways and a recommended experimental workflow to minimize degradation.

Main This compound Oxidation Oxidation Products (e.g., hydroperoxides, aldehydes) Main->Oxidation Oxidation Elimination Elimination Product (Heptadecatetraene derivative) Main->Elimination Elimination Substitution Substitution Product (e.g., Alcohol, Amine) Main->Substitution Substitution Reagents_Ox O2, Light, Heat Reagents_Ox->Oxidation Reagents_El Base, Heat Reagents_El->Elimination Reagents_Sub Nucleophile (e.g., H2O, OH-, NH3) Reagents_Sub->Substitution

Caption: Potential degradation pathways for this compound.

start Start: Receive/Synthesize Compound storage Store at -20°C Under Inert Gas Protect from Light start->storage prep Prepare for Experiment (Warm to RT in desiccator) storage->prep handling Handle Under Inert Atmosphere (Use deoxygenated solvents) prep->handling reaction Perform Reaction (Low temperature, inert atmosphere) handling->reaction workup Work-up & Purification (Minimize air/light exposure) reaction->workup analysis Analysis & Further Use workup->analysis end End analysis->end

Caption: Recommended experimental workflow for handling the compound.

References

Technical Support Center: Optimizing Reaction Conditions for (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of reaction conditions for (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, a long-chain polyunsaturated bromoalkane. The synthesis typically involves two key stages: the stereoselective formation of the (Z,Z,Z)-triene backbone and the selective bromination of the terminal double bond.

Issue 1: Low Stereoselectivity in (Z)-Alkene Formation

Question: My synthesis of the triene precursor results in a mixture of (E) and (Z) isomers, leading to a low yield of the desired (Z,Z,Z) configuration. How can I improve the stereoselectivity?

Answer: Achieving high (Z)-selectivity is crucial. Several methods can be employed, each with its own set of parameters to optimize.

Potential Causes and Solutions:

  • Suboptimal Wittig Reaction Conditions: The Wittig reaction is a common method for forming C=C bonds. To favor the (Z)-alkene, non-stabilized ylides in aprotic, polar solvents are typically used.

    • Troubleshooting:

      • Ylide Type: Ensure you are using a non-stabilized or semi-stabilized ylide. Stabilized ylides tend to produce (E)-alkenes.

      • Solvent: Use solvents like THF or DMSO.

      • Temperature: Run the reaction at low temperatures (e.g., -78 °C to 0 °C) to favor kinetic control, which often leads to the (Z)-isomer.

      • Additives: The presence of lithium salts can decrease (Z)-selectivity. Salt-free conditions may improve the outcome.

  • Inefficient Alkyne Partial Hydrogenation: The use of Lindlar's catalyst for the partial hydrogenation of an alkyne precursor is another standard method for synthesizing (Z)-alkenes.

    • Troubleshooting:

      • Catalyst Activity: The catalyst (palladium on calcium carbonate, poisoned with lead) can have varying activity. Ensure you are using a high-quality, properly prepared catalyst. Over-hydrogenation to the alkane can occur if the catalyst is too active or not sufficiently poisoned.

      • Poisoning: Quinoline is often used as a poison to prevent over-reduction. The amount of quinoline may need to be optimized.

      • Hydrogen Pressure: Use a low hydrogen pressure (e.g., atmospheric pressure) to avoid over-reduction.

      • Reaction Monitoring: Carefully monitor the reaction progress by techniques like GC-MS or TLC to stop the reaction once the alkyne has been consumed.

Summary of Conditions for High (Z)-Selectivity:

MethodKey Parameters for High (Z)-SelectivityTypical Conditions
Wittig Reaction Non-stabilized ylide, Aprotic polar solvent, Low temperatureYlide from alkyltriphenylphosphonium bromide + n-BuLi in THF at -78 °C
Alkyne Hydrogenation Lindlar's catalyst, Catalyst poison, Low H₂ pressurePd/CaCO₃, quinoline, H₂ (1 atm), in hexane or ethanol
Julia-Kocienski Olefination Specific sulfone reagents and bases1-Methyl-1H-tetrazol-5-yl (MT) alkyl sulfones with LiHMDS in THF at low temperatures can give high Z-selectivity.[1]
Issue 2: Non-selective Bromination of the Polyene

Question: During the bromination step, I am observing the addition of bromine to the internal (Z)-double bonds in addition to the desired terminal bromination. How can I achieve selective bromination of the terminal alkene?

Answer: Selectivity is a significant challenge when working with polyunsaturated compounds. The internal double bonds have similar or even higher reactivity towards electrophilic bromine compared to the terminal one. Therefore, a carefully chosen brominating agent and reaction conditions are essential.

Potential Causes and Solutions:

  • Harsh Brominating Agents: Using molecular bromine (Br₂) often leads to non-selective addition across all double bonds.[2][3]

    • Troubleshooting:

      • Milder Reagents: Employ a milder and more selective brominating agent. 2,4,4,6-tetrabromocyclohexa-2,5-dienone (TBCO) has been shown to be an excellent reagent for the selective bromination of polyenes under mild conditions.[4]

      • Radical Addition of HBr: An alternative to electrophilic bromination is the anti-Markovnikov radical addition of HBr to the terminal double bond. This reaction is typically initiated by peroxides (e.g., benzoyl peroxide, AIBN) or light and is highly selective for the terminal position.[5][6][7]

  • Lack of Protecting Groups: If selective bromination proves difficult, a protecting group strategy may be necessary.

    • Troubleshooting:

      • Temporary Halogenation: The internal double bonds can be temporarily protected by bromination to form trans-1,2-dibromoalkanes. After the selective modification of the terminal group, the internal alkenes can be regenerated using zinc dust.[1]

      • Diels-Alder Protection: While less common for simple alkenes, a Diels-Alder reaction can be used to protect a diene system.

Recommended Selective Bromination Protocol (Radical Addition):

A detailed protocol for the anti-Markovnikov hydrobromination of a terminal alkene is provided in the "Experimental Protocols" section below.

Issue 3: Product Instability and Decomposition

Question: My final product, this compound, appears to be unstable and decomposes during workup or purification. What precautions should I take?

Answer: Long-chain polyunsaturated molecules can be susceptible to oxidation and isomerization, especially when a bromo-substituent is present.

Potential Causes and Solutions:

  • Oxidation: The multiple double bonds are prone to oxidation by atmospheric oxygen.

    • Troubleshooting:

      • Inert Atmosphere: Perform all reactions, workups, and storage under an inert atmosphere (e.g., argon or nitrogen).

      • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

      • Antioxidants: Consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) during storage.

  • Isomerization: The (Z)-double bonds can isomerize to the more stable (E)-isomers, especially in the presence of acid, base, or light.

    • Troubleshooting:

      • Neutral pH: Maintain a neutral pH during workup procedures. Use weak bases like sodium bicarbonate for neutralization instead of strong bases.

      • Light Protection: Protect the compound from light by using amber-colored glassware or wrapping the reaction vessel and storage containers in aluminum foil.

      • Low Temperature: Keep the temperature low during purification and storage to minimize decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to prepare the (Z,Z,Z)-triene backbone?

A1: A convergent synthesis is often the most efficient approach. This could involve the coupling of smaller, stereochemically defined fragments. For instance, a C10 fragment containing two (Z)-double bonds could be coupled with a C7 fragment containing one (Z)-double bond and a terminal alkyne, followed by partial hydrogenation of the alkyne to the (Z)-alkene. The Julia-Kocienski olefination and the Wittig reaction are powerful tools for constructing the (Z)-alkenes with high stereoselectivity.[1][8]

Q2: How can I confirm the stereochemistry of the double bonds in my product?

A2: ¹H NMR spectroscopy is a key technique. The coupling constants (J-values) for protons across a double bond are characteristically different for (Z) and (E) isomers. For (Z)-alkenes, the J-value is typically in the range of 7-12 Hz, while for (E)-alkenes, it is larger, around 12-18 Hz. ¹³C NMR can also be useful, as the chemical shifts of the allylic carbons are sensitive to the double bond geometry.

Q3: Can I use N-Bromosuccinimide (NBS) for the selective bromination of the terminal double bond?

A3: NBS is typically used for allylic or benzylic bromination via a radical mechanism.[9] While it can be used for alkene bromination under certain conditions, achieving high selectivity for the terminal double bond in a polyunsaturated system might be challenging and could lead to a mixture of products, including allylic bromination at the internal positions. Anti-Markovnikov addition of HBr generated in situ is generally a more reliable method for terminal bromination.

Q4: What are the key safety precautions when working with brominating agents?

A4: Bromine (Br₂) is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). Reagents like TBCO and NBS are solids and are generally safer to handle, but care should still be taken to avoid inhalation of dust and skin contact. Always consult the Safety Data Sheet (SDS) for any reagent before use.

Experimental Protocols

Protocol 1: Stereoselective Synthesis of a (Z)-Alkene via Wittig Reaction

This protocol provides a general procedure for the synthesis of a (Z)-alkene from an aldehyde and a phosphonium ylide.

  • Ylide Generation:

    • In a flame-dried, two-neck round-bottom flask under an argon atmosphere, suspend the appropriate alkyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF.

    • Cool the suspension to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq., solution in hexanes) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.

    • Stir the mixture at -78 °C for 1 hour.

  • Olefination:

    • Dissolve the aldehyde (1.0 eq.) in anhydrous THF in a separate flame-dried flask under argon.

    • Cool the aldehyde solution to -78 °C.

    • Slowly add the ylide solution to the aldehyde solution via cannula.

    • Allow the reaction to stir at -78 °C for 2-4 hours, then warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the (Z)-alkene.

Protocol 2: Selective Anti-Markovnikov Hydrobromination of a Terminal Alkene

This protocol describes the selective bromination of a terminal double bond in the presence of internal double bonds using radical addition of HBr.

  • Reaction Setup:

    • In a quartz reaction vessel, dissolve the polyunsaturated starting material (e.g., (Z,Z,Z)-3,6,9-heptadecatriene, 1.0 eq.) in a suitable solvent like isooctane.[6]

    • Add a radical initiator such as benzoyl peroxide or AIBN (0.1 eq.).

    • Add a source of HBr. This can be aqueous HBr (48%) or HBr generated in situ. A photoirradiative method for generating HBr from an alkane and bromine has been reported to be effective.[6]

  • Reaction Execution:

    • If using a chemical initiator, heat the reaction mixture to the appropriate temperature (e.g., 80 °C for AIBN).

    • If using photoinitiation, irradiate the mixture with a UV lamp at room temperature.

    • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Wash with a solution of sodium thiosulfate to remove any unreacted bromine.

    • Wash with brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure at a low temperature.

    • Purify the crude product quickly via column chromatography on silica gel, using a non-polar eluent system and keeping the column cold if necessary to minimize decomposition.

Visualizations

Logical Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_synthesis Synthetic Strategy start Precursor Fragments step1 Stereoselective Coupling (e.g., Wittig, Julia) start->step1 intermediate (Z,Z,Z)-3,6,9-Heptadecatriene-1-ol (or other terminal functional group) step1->intermediate step2 Conversion to Terminal Alkene intermediate->step2 intermediate2 (Z,Z,Z)-3,6,9,16-Heptadecatetraene step2->intermediate2 step3 Selective Terminal Bromination intermediate2->step3 end This compound step3->end

Caption: A convergent synthetic workflow for this compound.

Decision Pathway for Optimizing (Z)-Alkene Synthesis

Z_Alkene_Optimization start Goal: High (Z)-Selectivity q1 Starting Material? start->q1 aldehyde Aldehyde + Phosphonium Salt q1->aldehyde Aldehyde alkyne Alkyne q1->alkyne Alkyne wittig Wittig Reaction aldehyde->wittig lindlar Lindlar Hydrogenation alkyne->lindlar wittig_params Optimize: - Non-stabilized ylide - Aprotic polar solvent - Low temperature - Salt-free conditions wittig->wittig_params lindlar_params Optimize: - Catalyst activity - Quinoline amount - H2 pressure - Reaction time lindlar->lindlar_params end High Yield of (Z)-Alkene wittig_params->end lindlar_params->end

Caption: Decision tree for optimizing the stereoselective synthesis of (Z)-alkenes.

Troubleshooting Logic for Selective Bromination

Bromination_Troubleshooting start Problem: Non-selective Bromination q1 Current Method? start->q1 br2 Using Br₂ q1->br2 other Other q1->other switch_reagent Switch to Milder/ More Selective Reagent br2->switch_reagent protect Consider Protecting Internal Alkenes other->protect reagent_options Options: 1. Radical HBr Addition (AIBN/light) 2. TBCO switch_reagent->reagent_options reagent_options->protect If still not selective end Achieve Selective Terminal Bromination reagent_options->end Success! protect_details Strategy: - Temporary bromination/debromination - Diels-Alder (if applicable) protect->protect_details protect_details->end

Caption: Troubleshooting flowchart for achieving selective terminal bromination.

References

Technical Support Center: (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene. Given the limited specific literature on this compound, the following guidance is based on general principles for handling polyunsaturated fatty acid (PUFA) derivatives and brominated hydrocarbons.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a biochemical reagent with the molecular formula C₁₇H₂₉Br.[1][2] It is a derivative of a C17 triene, structurally related to polyunsaturated fatty acids. It is often used as a biological material or an organic compound in life science research and as an intermediate in organic synthesis, such as for isotope-labeled linolenic acid.[3][4][5]

2. What are the primary applications of this compound?

While specific applications are not extensively documented in public literature, its structure suggests its use as a synthetic building block in the development of more complex molecules, potentially including anti-inflammatory agents or other bioactive lipids.[6][7] The terminal bromide allows for various coupling reactions, and the polyunsaturated chain mimics naturally occurring fatty acids.

3. How should this compound be stored?

Due to the presence of multiple double bonds, the compound is susceptible to oxidation. It should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.[2] For long-term stability, storage at -80°C is recommended, similar to best practices for polyunsaturated fatty acids.[8]

Troubleshooting Guide

Synthesis & Purification Issues

Question: I am experiencing low yields in a synthesis reaction using this compound as a precursor, potentially a Grignard reaction. What are the common causes?

Answer: Low yields in reactions involving bromoalkenes like this, especially in Grignard reactions, can stem from several factors:

  • Moisture: Grignard reagents are highly reactive with water, which will quench the reagent and prevent it from reacting with your desired electrophile.[9] Ensure all glassware is oven-dried and cooled under a stream of inert gas, and use anhydrous solvents.

  • Oxidation: The polyunsaturated chain can be sensitive to oxidation, which may be initiated by air or trace metal impurities. Degas your solvents and perform the reaction under a strict inert atmosphere.

  • Side Reactions: The Grignard reagent, once formed, is a strong base and can be involved in side reactions if your reaction partners have acidic protons.[10]

  • Magnesium Quality: Ensure the magnesium turnings are fresh and have an unoxidized surface for efficient reaction initiation.

Question: I am having difficulty purifying the compound after a reaction. What purification strategies are recommended?

Answer: Purification of long-chain, non-polar compounds can be challenging.

  • Column Chromatography: This is the most common method. Use a silica gel column with a non-polar mobile phase, such as a gradient of hexane and ethyl acetate or hexane and diethyl ether. The choice of solvent system will depend on the polarity of the product.

  • Removal of Bromine-Reactive Impurities: If your product is contaminated with unreacted starting material or other bromine-reactive species, specialized purification techniques may be needed. In industrial processes for hydrocarbons, adsorbents like zeolites are sometimes used to remove such impurities.[11]

  • Low-Temperature Crystallization: If the product is a solid or a waxy substance at low temperatures, recrystallization from an appropriate solvent at low temperatures might be an effective purification method.

Experimental & Analytical Issues

Question: My compound appears to be degrading during my biological experiments in aqueous media. How can I improve its stability?

Answer: The polyunsaturated nature of this compound makes it prone to oxidation, especially in aqueous buffers exposed to air and light.

  • Use of Antioxidants: Include antioxidants like butylated hydroxytoluene (BHT) or tocopherol in your stock solutions and experimental media to prevent free radical-mediated oxidation.[8]

  • Degassed Buffers: Prepare your experimental buffers with deoxygenated water and keep the experiments under low-light conditions.

  • Carrier Molecules: For cell-based assays, consider using a carrier protein like bovine serum albumin (BSA) to improve solubility and stability in the culture medium.

Question: I am getting ambiguous results from my NMR and Mass Spectrometry analyses. What could be the issue?

Answer: Ambiguous analytical results often point to sample impurity or degradation.

  • Oxidation Products: The presence of multiple peaks in the NMR spectrum, particularly in the aldehyde or peroxide regions, can indicate oxidation of the double bonds. Similarly, mass spectrometry might show peaks corresponding to the addition of oxygen atoms.

  • Isomerization: The cis (Z) double bonds can potentially isomerize to trans (E) under certain conditions (e.g., exposure to acid, heat, or light), leading to a complex mixture of isomers that is difficult to interpret by NMR.

To mitigate these issues, ensure your sample is freshly purified and handled under an inert atmosphere. Prepare analytical samples immediately before analysis.

Experimental Protocols & Data

General Protocol for a Coupling Reaction (e.g., Suzuki or Sonogashira)

This is a generalized protocol and should be optimized for your specific reaction.

  • Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, dissolve this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., THF, dioxane, or DMF).

  • Addition of Reagents: Add the coupling partner (e.g., a boronic acid or a terminal alkyne, typically 1.1-1.5 equivalents), a suitable base (e.g., K₂CO₃, Cs₂CO₃, or an amine base, 2-3 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Quantitative Data Summary

The following table summarizes key physical and analytical data for this compound.

PropertyValueSource
Molecular Formula C₁₇H₂₉Br[1][2]
Molecular Weight 313.32 g/mol [1]
CAS Number 156559-07-8[1][2]
Storage Temperature -20°C[2]

Note: For research use only. Not intended for diagnostic or therapeutic use.[1][12][13]

Visualizations

Troubleshooting Workflow for Low Reaction Yield

Troubleshooting_Workflow start Low Reaction Yield check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions check_atmosphere Ensure Inert Atmosphere (N2/Ar) start->check_atmosphere reagents_ok Reagents OK check_reagents->reagents_ok conditions_ok Conditions OK check_conditions->conditions_ok check_solvents Use Anhydrous Solvents? check_atmosphere->check_solvents If Grignard/Organometallic solvents_ok Solvents Dry check_solvents->solvents_ok purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No end_node Re-run Experiment reagents_ok->end_node Yes optimize_conditions Optimize Temp/Time conditions_ok->optimize_conditions No conditions_ok->end_node Yes dry_solvents Dry Solvents/Glassware solvents_ok->dry_solvents No solvents_ok->end_node Yes purify_reagents->end_node optimize_conditions->end_node dry_solvents->end_node

Caption: A logical workflow for troubleshooting low yields in synthesis.

Hypothetical Synthesis of a Bioactive Lipid

Synthesis_Pathway start This compound product Final Bioactive Lipid Derivative start->product Sonogashira Coupling reagent Bioactive Headgroup (e.g., with a terminal alkyne) reagent->product catalyst Pd Catalyst, Cu(I) cocatalyst, Base catalyst->product

Caption: A hypothetical reaction pathway using the title compound.

Factors Affecting Compound Stability

Stability_Factors compound (Z,Z,Z)-17-Bromo- 3,6,9-heptadecatriene degradation Degradation Products (Oxidized/Isomerized) compound->degradation oxygen Oxygen (Air) oxygen->degradation light UV/Visible Light light->degradation heat High Temperature heat->degradation acid_base Strong Acid/Base acid_base->degradation

Caption: Key factors that can lead to the degradation of the compound.

References

Technical Support Center: Purification of (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene. The following information offers guidance on purification strategies to obtain a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: When synthesized from a linolenic acid derivative via a Hunsdiecker-type reaction, common impurities may include:

  • Unreacted Starting Materials: Residual silver carboxylate or the carboxylic acid precursor.

  • Isomeric Byproducts: Geometrical (E/Z) isomers of the desired product can form.

  • Side-Reaction Products: Symmetrical coupling products (R-R) from the radical mechanism of the Hunsdiecker reaction can be a significant impurity.

  • Solvent Residues: Residual solvents from the reaction and initial work-up, such as carbon tetrachloride if used.

  • Degradation Products: Polyunsaturated compounds can be susceptible to oxidation or polymerization, especially if exposed to heat, light, or air for extended periods.

Q2: What is the expected solubility of this compound?

A2: As a long-chain, nonpolar molecule, this compound is expected to be soluble in nonpolar organic solvents and have low solubility in polar solvents.[1][2][3][4][5] The following table provides a qualitative solubility profile.

Solvent ClassExamplesExpected Solubility
Nonpolar Aprotic Hexane, Heptane, Toluene, Diethyl EtherHigh
Polar Aprotic Dichloromethane (DCM), ChloroformModerate to High
Polar Aprotic Acetone, Ethyl Acetate (EtOAc)Moderate
Polar Protic Methanol, EthanolLow
Highly Polar WaterInsoluble

Q3: Is this compound stable?

A3: Polyunsaturated alkyl halides can be sensitive to heat, light, and oxygen.[6] The multiple double bonds in the molecule make it susceptible to oxidation and polymerization. The carbon-bromine bond can also undergo homolytic cleavage when exposed to UV light.[6] For long-term storage, it is recommended to keep the compound at low temperatures (e.g., -20°C), protected from light, and under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Purification

Issue 1: Low Purity After Initial Work-up

Symptom: Preliminary analysis (e.g., TLC, ¹H NMR) of the crude product shows multiple spots or complex signal patterns.

Possible Causes & Solutions:

Possible CauseRecommended Action
Incomplete Reaction Ensure the Hunsdiecker reaction has gone to completion. Monitor the reaction by TLC if possible. Consider optimizing reaction time and temperature.
Presence of Multiple Byproducts The Hunsdiecker reaction with unsaturated substrates can be low-yielding and produce various side products.[7][8] A multi-step purification strategy will likely be necessary, starting with flash column chromatography.
Degradation of the Product Minimize exposure of the crude product to heat, light, and air. Use an antioxidant like BHT (butylated hydroxytoluene) during work-up and storage if compatible with downstream applications.
Issue 2: Difficulty with Flash Column Chromatography Separation

Symptom: Poor separation of the desired product from impurities on a silica gel column.

Possible Causes & Solutions:

Possible CauseRecommended Action
Inappropriate Solvent System The compound is highly nonpolar. Start with a very nonpolar eluent and gradually increase polarity. Use TLC to develop an optimal solvent system that gives good separation between the product and impurities.[9][10][11]
Co-elution of Isomers Geometrical isomers can be very difficult to separate on standard silica gel. Consider using a silver nitrate-impregnated silica gel column, which can separate compounds based on the degree and geometry of unsaturation.[12][13]
Compound Degradation on Silica Some sensitive compounds can degrade on acidic silica gel. If degradation is suspected, consider using deactivated (neutral) silica gel or adding a small amount of a neutralizer like triethylamine (e.g., 0.1-1%) to the eluent.
Issue 3: Product Oils Out During Recrystallization

Symptom: The compound separates as an oil instead of forming crystals upon cooling the recrystallization solvent.

Possible Causes & Solutions:

Possible CauseRecommended Action
Low Melting Point Low-melting compounds are notoriously difficult to recrystallize. Attempt recrystallization at very low temperatures (e.g., in a dry ice/acetone bath).
High Solubility in the Chosen Solvent The compound may be too soluble even at low temperatures. Use a solvent in which the compound is only sparingly soluble at room temperature but soluble when hot. A two-solvent system (one in which it is soluble and one in which it is insoluble) may be necessary.
Presence of Impurities Impurities can inhibit crystal formation. Purify the material by another method, such as column chromatography, before attempting recrystallization.

Experimental Protocols

Flash Column Chromatography

Objective: To separate this compound from more polar and less polar impurities.

Materials:

  • Silica gel (230-400 mesh)

  • Glass column

  • Eluent (e.g., Hexane/Ethyl Acetate mixtures)

  • Crude this compound

  • TLC plates, developing chamber, and UV lamp

Methodology:

  • Slurry Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of a nonpolar solvent (e.g., hexane or dichloromethane). Load the solution onto the top of the silica bed.

  • Elution: Begin elution with a nonpolar solvent and collect fractions. Gradually increase the polarity of the eluent as needed. A suggested starting gradient is provided in the table below.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Suggested Starting Eluent Systems for a Nonpolar Compound:

Eluent SystemPolarityApplication Notes
100% Hexane or HeptaneVery LowStart with this to elute very nonpolar impurities.
1-5% Ethyl Acetate in HexaneLowA good starting point for eluting the desired product.[9][10][11]
5-10% Diethyl Ether in HexaneLowAn alternative to the ethyl acetate system.
1-5% Dichloromethane in HexaneLowCan be effective if the above systems do not provide adequate separation.
Vacuum Distillation

Objective: To purify the product from non-volatile impurities or those with significantly different boiling points.

Materials:

  • Short-path distillation apparatus

  • Vacuum pump and pressure gauge

  • Heating mantle and magnetic stirrer

  • Cold trap

Methodology:

  • Apparatus Setup: Assemble the short-path distillation apparatus. Ensure all glassware is free of cracks and all joints are properly greased and sealed.

  • Sample Addition: Place the crude, solvent-free oil in the distillation flask with a magnetic stir bar.

  • Vacuum Application: Gradually apply vacuum to the system. A cold trap (e.g., liquid nitrogen or dry ice/acetone) should be in place between the apparatus and the pump.

  • Heating: Once a stable vacuum is achieved, begin heating the distillation flask with stirring.

  • Distillation: The product will distill at a temperature lower than its atmospheric boiling point. Collect the distillate in the receiving flask. The boiling point of long-chain bromoalkanes decreases significantly under vacuum. While the exact boiling point is not available, for a C17 compound, distillation will likely require a good vacuum (e.g., <1 mmHg) and elevated temperatures.

  • Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Linolenic Acid Derivative hunsdiecker Hunsdiecker-type Reaction start->hunsdiecker crude Crude Product hunsdiecker->crude chromatography Flash Column Chromatography crude->chromatography fractions Analyze Fractions (TLC) chromatography->fractions pure_fractions Combine Pure Fractions fractions->pure_fractions solvent_removal Solvent Removal pure_fractions->solvent_removal distillation Optional: Vacuum Distillation solvent_removal->distillation final_product Pure this compound solvent_removal->final_product If distillation is not needed distillation->final_product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Crude Product Analysis purity Is Purity Low? start->purity chrom Perform Flash Chromatography purity->chrom Yes recrystallize Attempt Recrystallization purity->recrystallize No, High Purity separation Good Separation? chrom->separation optimize_solvent Optimize Solvent System (TLC) separation->optimize_solvent No ag_silica Consider AgNO3-Silica separation->ag_silica No (Isomers Suspected) separation->recrystallize Yes optimize_solvent->chrom ag_silica->chrom oiling_out Does it Oil Out? recrystallize->oiling_out low_temp Use Very Low Temperature oiling_out->low_temp Yes final_product Pure Product oiling_out->final_product No low_temp->recrystallize

Caption: A decision-making flowchart for troubleshooting the purification of the target compound.

References

minimizing side reactions with (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing side reactions and troubleshooting common issues encountered during experimentation with this polyunsaturated alkyl bromide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a long-chain polyunsaturated alkyl bromide. Its structure, featuring a terminal bromine atom and three Z-configured double bonds, makes it a valuable precursor in organic synthesis. It is primarily used in the synthesis of complex organic molecules, notably insect pheromones and other bioactive compounds, where the specific stereochemistry of the double bonds is crucial for biological activity.

Q2: What are the most common side reactions to expect when working with this compound?

The primary side reactions of concern are:

  • Isomerization: The Z (cis) double bonds are susceptible to isomerization to the more thermodynamically stable E (trans) isomers, particularly when exposed to heat, light, or certain catalysts.

  • Oxidation: The polyunsaturated chain is prone to oxidation, which can lead to the formation of various oxygenated byproducts and potentially polymerization.

  • Side Reactions Related to Coupling Chemistries: When used in coupling reactions, such as Grignard or Wurtz-type couplings, side reactions like homocoupling of the Grignard reagent (Wurtz coupling) can occur.

Q3: How can I minimize isomerization of the double bonds?

To minimize isomerization, it is crucial to:

  • Maintain Low Temperatures: Perform reactions at the lowest effective temperature.

  • Protect from Light: Use amber glassware or cover reaction vessels with aluminum foil.

  • Use Appropriate Catalysts: Select catalysts that are known to preserve double bond geometry. For example, in coupling reactions, copper-based catalysts are often preferred.

  • Limit Reaction Time: Extended reaction times can increase the likelihood of isomerization.

Q4: What precautions should I take to prevent oxidation?

To prevent oxidation:

  • Use Degassed Solvents: Solvents should be thoroughly degassed by methods such as sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.

  • Maintain an Inert Atmosphere: All reactions should be conducted under a positive pressure of an inert gas.

  • Use Fresh Reagents: Use freshly distilled solvents and recently purchased reagents to minimize the presence of peroxides.

  • Consider Antioxidants: In some cases, the addition of a radical scavenger like BHT (butylated hydroxytoluene) may be beneficial, although its compatibility with the desired reaction should be verified.

Troubleshooting Guides

Issue 1: Low Yield in Grignard Coupling Reactions
Symptom Possible Cause Recommended Solution
Low conversion of starting material Incomplete formation of the Grignard reagent from this compound.Ensure magnesium turnings are activated (e.g., with a crystal of iodine or 1,2-dibromoethane). Use anhydrous and deoxygenated solvents (e.g., THF, diethyl ether).
Presence of water or other protic impurities.Thoroughly dry all glassware and solvents. Ensure the electrophile is also anhydrous.
Formation of significant homocoupling (Wurtz) product Reaction temperature is too high, or the catalyst is not optimal.Maintain a low reaction temperature during Grignard reagent formation and subsequent coupling. Consider using a copper-based catalyst (e.g., CuI, Li₂CuCl₄) which can favor cross-coupling over homocoupling.
No desired product formed Grignard reagent did not form.Verify the formation of the Grignard reagent before adding the electrophile (e.g., by Gilman test).
Issue 2: Presence of E-isomers in the Final Product
Symptom Possible Cause Recommended Solution
GC-MS or NMR analysis shows a mixture of (Z,Z,Z) and E-isomers. Reaction temperature was too high.Optimize the reaction temperature to the lowest possible setting that allows for a reasonable reaction rate.
Exposure to light.Protect the reaction from light at all stages.
Inappropriate catalyst or reagent used.For coupling reactions, catalysts like palladium can sometimes promote isomerization. Copper-catalyzed reactions often proceed with better retention of stereochemistry.
Acidic or basic workup conditions.Use neutral workup conditions where possible. If an acidic or basic wash is necessary, perform it quickly and at low temperatures.

Experimental Protocols

Protocol 1: General Procedure for Grignard Reagent Formation and Coupling

This protocol provides a general guideline for a copper-catalyzed cross-coupling reaction.

Materials:

  • This compound

  • Magnesium turnings (activated)

  • Anhydrous, degassed THF

  • An appropriate electrophile (e.g., an alkyl or aryl halide)

  • Lithium tetrachlorocuprate(II) (Li₂CuCl₄) solution in THF (0.1 M)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked flask under an argon atmosphere, add activated magnesium turnings.

    • Add a solution of this compound in anhydrous, degassed THF dropwise to the magnesium turnings with gentle stirring.

    • The reaction is typically initiated with gentle warming and then maintained at a controlled temperature (e.g., 30-40°C) until the magnesium is consumed.

  • Coupling Reaction:

    • Cool the freshly prepared Grignard reagent to -10°C.

    • In a separate flask, dissolve the electrophile in anhydrous, degassed THF.

    • Add the Li₂CuCl₄ solution to the electrophile solution at -10°C.

    • Slowly add the Grignard reagent to the electrophile/catalyst mixture, maintaining the temperature at -10°C.

    • Allow the reaction to stir at -10°C for a specified time (e.g., 1-3 hours), monitoring by TLC or GC-MS.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure at a low temperature.

    • Purify the crude product by column chromatography on silica gel, using a non-polar eluent system (e.g., hexane/ethyl acetate).

Visualizations

experimental_workflow cluster_grignard Grignard Reagent Formation cluster_coupling Coupling Reaction cluster_workup Workup & Purification start Activate Mg Turnings add_bromo Add this compound in THF start->add_bromo react_grignard React to form Grignard Reagent add_bromo->react_grignard cool_grignard Cool Grignard to -10°C react_grignard->cool_grignard mix Slowly add Grignard to Electrophile cool_grignard->mix prepare_electrophile Prepare Electrophile + Li₂CuCl₄ in THF prepare_electrophile->mix react_coupling Stir at -10°C mix->react_coupling quench Quench with aq. NH₄Cl react_coupling->quench extract Extract with Et₂O quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify troubleshooting_logic cluster_yield Low Yield Issues cluster_purity Purity Issues start Low Yield or Impure Product check_grignard Verify Grignard Formation start->check_grignard check_isomerization Check for E-Isomers start->check_isomerization check_conditions Check for Anhydrous/Inert Conditions check_grignard->check_conditions check_homocoupling Analyze for Homocoupling Product check_grignard->check_homocoupling check_oxidation Check for Oxidized Byproducts check_isomerization->check_oxidation

optimizing dosage and concentration of (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage and concentration of (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene in experimental settings. Given the limited specific literature on this compound, the following guidance is based on best practices for working with long-chain fatty acid analogs.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a biochemical reagent used for life science research.[1][2][3] It is a long-chain fatty acid analog with the chemical formula C17H29Br.[4] Its structure suggests it may be used in studies related to lipid metabolism or as a synthetic building block.

Q2: How should I dissolve and handle this compound?

Long-chain fatty acids and their analogs often have poor solubility in aqueous media. It is recommended to first dissolve the compound in an organic solvent such as ethanol or DMSO. For cell culture experiments, it is crucial to then complex the fatty acid with a carrier protein, most commonly bovine serum albumin (BSA), to enhance solubility and facilitate cellular uptake.[5][6] The final concentration of the organic solvent in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.

Q3: What is a typical starting concentration for cell-based assays?

A starting point for concentration can be in the low micromolar range (e.g., 1-10 µM). However, the optimal concentration is highly cell-type and assay-dependent.[7] It is essential to perform a dose-response experiment to determine the optimal concentration for your specific experimental system. This typically involves treating cells with a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) and measuring the desired biological effect.

Q4: How does the presence of serum in the culture medium affect the compound's activity?

Serum contains albumin and other proteins that can bind to fatty acids. The addition of bovine serum albumin can decrease the cellular uptake of fatty acids.[7] Therefore, the concentration of serum in your experiments can significantly influence the effective concentration of the compound. It is important to maintain consistent serum concentrations across all experiments, including controls.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no observable effect - Sub-optimal concentration: The concentration of the compound may be too low to elicit a biological response.- Poor solubility/bioavailability: The compound may not be adequately dissolved or taken up by the cells.- Incorrect experimental endpoint: The chosen assay may not be suitable for detecting the compound's effect.- Perform a dose-response study with a wider range of concentrations.- Ensure proper dissolution and complexation with BSA. Consider varying the fatty acid:BSA molar ratio.[5]- Confirm the biological activity with multiple, mechanistically different assays.[7]
High variability between replicates - Inconsistent cell seeding: Uneven cell distribution across wells.- Edge effects: Evaporation and temperature fluctuations in the outer wells of a microplate.- Inconsistent compound addition: Pipetting errors leading to different concentrations in replicate wells.- Ensure a homogenous cell suspension before and during plating.- Avoid using the outer wells of the plate or fill them with sterile media/PBS to create a humidity barrier.- Calibrate pipettes regularly and ensure proper mixing upon compound addition.
Cell toxicity or death - High concentration of the compound: The compound may be cytotoxic at the concentration used.- Solvent toxicity: The concentration of the organic solvent (e.g., DMSO, ethanol) may be too high.- Oxidative stress: The compound may induce cellular stress.- Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the toxic concentration range.- Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).- Consider co-treatment with antioxidants to assess the role of oxidative stress.

Experimental Protocols

General Protocol for Preparing this compound for Cell Culture

This protocol provides a general guideline for preparing a stock solution and working solutions of this compound complexed with BSA.

Materials:

  • This compound

  • Ethanol or DMSO

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS) or serum-free culture medium

  • Sterile microcentrifuge tubes

  • Water bath or heat block

Procedure:

  • Prepare a high-concentration stock solution: Dissolve this compound in ethanol or DMSO to a high concentration (e.g., 10-50 mM).

  • Prepare a BSA solution: Prepare a sterile solution of fatty acid-free BSA (e.g., 10% w/v) in PBS or serum-free medium.

  • Complex the compound with BSA:

    • Warm the BSA solution to 37°C.

    • While vortexing the BSA solution, slowly add the fatty acid stock solution to achieve the desired molar ratio (e.g., 2:1 to 4:1 fatty acid to BSA).

    • Incubate the mixture at 37°C for at least 30 minutes to allow for complexation.

  • Prepare working solutions: Dilute the fatty acid:BSA complex in your complete cell culture medium to the desired final concentrations for your experiment.

  • Control groups: It is critical to include appropriate controls, such as a vehicle control (medium with the same concentration of solvent and BSA without the fatty acid) and an untreated control.

Dose-Response Experiment Workflow

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Compound Stock Solution complex Complex Compound with BSA prep_stock->complex prep_bsa Prepare BSA Solution prep_bsa->complex add_treatment Add Serial Dilutions of Compound complex->add_treatment seed_cells Seed Cells in Multi-well Plate seed_cells->add_treatment incubate Incubate for a Defined Period add_treatment->incubate assay Perform Biological Assay (e.g., Viability, Gene Expression) incubate->assay data_analysis Analyze Data and Determine EC50/IC50 assay->data_analysis Hypothetical_Signaling_Pathway cluster_pathway Downstream Signaling compound This compound ros Increased Cellular ROS compound->ros ras Ras Activation ros->ras Oxidative Stress raf Raf Activation ras->raf mek MEK Activation raf->mek erk ERK Activation mek->erk transcription_factors Transcription Factors (e.g., AP-1) erk->transcription_factors Phosphorylation cellular_response Cellular Response (e.g., Proliferation, Apoptosis) transcription_factors->cellular_response

References

addressing inconsistencies in experimental results with (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experimentation with this novel brominated polyunsaturated fatty acid.

Due to the limited specific literature on this compound, this guide is based on established principles of handling and experimenting with brominated lipids and polyunsaturated fatty acids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound is a synthetic polyunsaturated fatty acid.[1][2][3][4] The presence of a terminal bromine atom makes it a valuable tool for various research applications. Brominated lipids can serve as probes in advanced imaging techniques like cryo-electron microscopy to study lipid organization in membranes.[5][6] They can also be used in metabolic tracing studies and as building blocks in the synthesis of more complex bioactive molecules.

Q2: How should I properly store and handle this compound to ensure its stability?

As a polyunsaturated fatty acid, this compound is susceptible to oxidation and hydrolysis.[7][8][9] Proper storage is critical to maintain its integrity.

  • Storage: Store in a glass container under an inert atmosphere (argon or nitrogen) at -20°C or lower.[7][8] Avoid repeated freeze-thaw cycles. For long-term storage, aliquoting is recommended.

  • Handling: When preparing solutions, use glass or Teflon-lined containers and transfer with glass or stainless steel syringes or pipettes.[7][8] Avoid contact with plastics, which can leach impurities.[7][8] Allow the compound to warm to room temperature before opening to prevent condensation, which can lead to hydrolysis.[8][9]

Q3: I am observing high variability in my experimental results. What are the potential sources of this inconsistency?

Inconsistencies in lipid-based experiments can arise from several factors, a challenge common in the broader field of lipidomics.[10][11][12]

  • Compound Degradation: Improper storage and handling can lead to oxidation or hydrolysis of the fatty acid, resulting in altered bioactivity and inconsistent results.

  • Solvent Purity: Ensure the use of high-purity solvents, as impurities can interfere with assays or react with the compound.

  • Inaccurate Quantification: The viscosity and hydrophobicity of lipids can make accurate pipetting challenging. Use positive displacement pipettes for viscous organic solutions.

  • Experimental Conditions: Factors such as pH, temperature, and light exposure can affect the stability and reactivity of the compound. Standardize these conditions across all experiments.

  • Assay-Specific Variability: The complexity of biological systems can contribute to variability. Ensure cell lines are of a consistent passage number and that animal models are appropriately controlled.

Troubleshooting Guides

Issue 1: Low or No Bioactivity Observed

If you are not observing the expected biological effect, consider the following troubleshooting steps.

Potential Causes and Solutions

Potential CauseRecommended Solution
Compound Degradation Verify the integrity of your stock solution. If possible, analyze by mass spectrometry to check for degradation products. Prepare a fresh stock solution from a new aliquot.
Incorrect Dosage Perform a dose-response curve to determine the optimal concentration. The effective concentration may be cell-type or assay-dependent.
Cellular Uptake Issues Ensure the vehicle used for delivery is appropriate and not causing insolubility. Consider using a carrier protein like bovine serum albumin (BSA) to enhance solubility and uptake.
Assay Sensitivity Confirm that your assay is sensitive enough to detect the expected changes. Run positive and negative controls to validate the assay performance.

Experimental Workflow for Investigating Low Bioactivity

Low_Bioactivity_Workflow start Low or No Bioactivity Observed check_stock 1. Verify Compound Integrity - Analyze stock by MS - Prepare fresh stock start->check_stock dose_response 2. Optimize Concentration - Perform dose-response experiment check_stock->dose_response If compound is intact check_uptake 3. Assess Cellular Uptake - Test different vehicle/carrier - Use a fluorescent analog if available dose_response->check_uptake If no effect at any dose validate_assay 4. Validate Assay Performance - Run positive/negative controls check_uptake->validate_assay If uptake is confirmed result Identify source of issue validate_assay->result

Caption: Troubleshooting workflow for low bioactivity.

Issue 2: Inconsistent Chromatographic Peaks or Mass Spectra

Variability in analytical results is a common challenge in lipidomics.[13][14]

Potential Causes and Solutions

Potential CauseRecommended Solution
Sample Preparation Artifacts Standardize your lipid extraction protocol. Incomplete extraction or the presence of interfering substances can affect results.[15]
Oxidation During Analysis Add an antioxidant like butylated hydroxytoluene (BHT) to your solvents during extraction and analysis to prevent oxidation of the double bonds.
In-source Fragmentation/Adduct Formation Optimize mass spectrometer source conditions (e.g., temperature, voltages). The presence of different salt adducts (e.g., [M+Na]+, [M+K]+) can complicate spectra.
Isomeric Contamination The synthesis of polyunsaturated fatty acids can sometimes result in geometric isomers (E/Z). Confirm the isomeric purity of your standard.

Logical Flow for Diagnosing Analytical Inconsistencies

Analytical_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Inconsistent Analytical Results (LC-MS) cause1 Sample Prep - Incomplete Extraction - Contamination problem->cause1 cause2 Compound Instability - Oxidation - Isomerization problem->cause2 cause3 MS Conditions - In-source Fragmentation - Adduct Variability problem->cause3 solution1 Standardize Protocol - Use internal standards - Validate extraction cause1->solution1 solution2 Protect Sample - Add antioxidant (BHT) - Minimize light/heat exposure cause2->solution2 solution3 Optimize MS - Adjust source parameters - Control salt concentration cause3->solution3 Signaling_Pathways cluster_membrane Cell Membrane Integration cluster_downstream Potential Downstream Effects compound This compound membrane_props Alteration of Membrane Properties (Fluidity, Rafts) compound->membrane_props receptor Membrane Receptors (e.g., GPCRs) compound->receptor inflammation Inflammatory Signaling (e.g., NF-κB, MAPK) membrane_props->inflammation receptor->inflammation metabolism Lipid Metabolism (e.g., PPARs) receptor->metabolism apoptosis Apoptosis inflammation->apoptosis redox Redox Homeostasis (e.g., Nrf2) metabolism->redox redox->apoptosis

References

Validation & Comparative

Comparative Guide to the Identification of Synthesized (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical techniques for the confirmation of the identity of synthesized (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene, a valuable biochemical reagent in life science research.[1][2][3] For comparative purposes, we include data for two alternative long-chain unsaturated molecules: (Z,Z)-1,8,11-heptadecatriene, which lacks the terminal bromine, and BODIPY™ 505/515, a fluorescent lipid probe alternative.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound and its alternatives is presented below.

PropertyThis compound(Z,Z)-1,8,11-HeptadecatrieneBODIPY™ 505/515
Molecular Formula C₁₇H₂₉Br[4]C₁₇H₃₀[5]C₂₁H₂₅BF₂N₂
Molecular Weight 313.32 g/mol [4]234.42 g/mol [5]362.25 g/mol
CAS Number 156559-07-8[4]56134-03-3[5]121207-31-6
Appearance Colorless to pale yellow oil (Predicted)Colorless oil (Predicted)Orange solid
Solubility Soluble in organic solvents (e.g., chloroform, dichloromethane, ethyl acetate)Soluble in organic solventsSoluble in organic solvents (e.g., DMSO, ethanol)

Analytical Data for Structural Elucidation

Confirmation of the chemical structure of synthesized this compound relies on a combination of spectroscopic techniques. Below is a comparison of expected and reported data for the target compound and its alternatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The presence of characteristic peaks in both ¹H and ¹³C NMR spectra can confirm the presence of the triene system and the terminal bromide.

Table 1: Comparative ¹H NMR Data (Predicted/Reported, 400 MHz, CDCl₃)

Proton AssignmentThis compound (Predicted)(Z,Z)-1,8,11-Heptadecatriene (Reported)
Olefinic Protons (-CH=CH-) 5.30 - 5.45 ppm (m, 6H)5.30 - 5.40 ppm (m, 4H)
Allylic Protons (=CH-CH₂-CH=) 2.75 - 2.85 ppm (t, J=6.0 Hz, 4H)2.75 - 2.85 ppm (t, J=6.0 Hz, 4H)
Brominated Methylene (-CH₂Br) 3.41 ppm (t, J=6.8 Hz, 2H)N/A
Other Methylene (-CH₂-) 1.20 - 2.10 ppm (m, 16H)1.20 - 2.10 ppm (m, 20H)
Terminal Methyl (-CH₃) N/A0.88 ppm (t, J=6.8 Hz, 3H)

Table 2: Comparative ¹³C NMR Data (Predicted/Reported, 100 MHz, CDCl₃)

Carbon AssignmentThis compound (Predicted)(Z,Z)-1,8,11-Heptadecatriene (Reported)
Olefinic Carbons (-CH=CH-) 127.0 - 132.0 ppm128.0 - 131.0 ppm
Allylic Carbons (=CH-CH₂-CH=) 25.5 - 26.0 ppm25.6 ppm
Brominated Methylene (-CH₂Br) 33.5 ppmN/A
Other Methylene (-CH₂-) 27.0 - 33.0 ppm27.2 - 31.9 ppm
Terminal Methyl (-CH₃) N/A14.1 ppm
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming the presence of the bromine atom due to its characteristic isotopic pattern.

Table 3: Comparative Mass Spectrometry Data

IonThis compound (Predicted ESI-MS)(Z,Z)-1,8,11-Heptadecatriene (Reported GC-MS)
Molecular Ion [M]⁺ m/z 312/314 (approx. 1:1 ratio)m/z 234
Key Fragments [M-Br]⁺, fragments from cleavage at allylic positionsFragments from cleavage at allylic positions

The presence of two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion is a definitive indicator of a single bromine atom in the molecule.[6][7]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These are generalized protocols and may require optimization.

Synthesis of this compound

This hypothetical two-step synthesis starts from the commercially available (Z,Z,Z)-3,6,9-heptadecatrien-1-ol.

Step 1: Synthesis of (Z,Z,Z)-3,6,9-heptadecatrien-1-ol (if not commercially available)

A Wittig reaction can be employed to construct the triene system. This involves the reaction of an appropriate phosphonium ylide with an aldehyde.

Step 2: Bromination of (Z,Z,Z)-3,6,9-heptadecatrien-1-ol

The terminal alcohol is converted to a bromide using a standard brominating agent like phosphorus tribromide (PBr₃).[8][9][10]

  • Materials: (Z,Z,Z)-3,6,9-heptadecatrien-1-ol, Phosphorus tribromide (PBr₃), anhydrous Diethyl Ether, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate.

  • Procedure:

    • Dissolve (Z,Z,Z)-3,6,9-heptadecatrien-1-ol in anhydrous diethyl ether under an inert atmosphere (e.g., Argon) and cool the solution to 0 °C.

    • Add PBr₃ dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Characterization Protocols
  • NMR Spectroscopy:

    • Dissolve a small sample (5-10 mg) of the purified product in deuterated chloroform (CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Process the data and compare the chemical shifts, coupling constants, and integration to the expected values.

  • Mass Spectrometry:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into an electrospray ionization mass spectrometer (ESI-MS).

    • Acquire the mass spectrum in positive ion mode and look for the characteristic isotopic pattern of the molecular ion [M]⁺ and [M+2]⁺.

Visualizations

Workflow for Synthesis and Purification

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Heptadecatrienol + PBr₃ Reaction Bromination Reaction Reactants->Reaction Quenching Quenching with NaHCO₃ Reaction->Quenching Extraction Solvent Extraction Quenching->Extraction Drying Drying with MgSO₄ Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Final_Product This compound Chromatography->Final_Product G Analytical Workflow for Identity Confirmation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Comparison Synthesized_Product Synthesized Product NMR ¹H and ¹³C NMR Synthesized_Product->NMR MS Mass Spectrometry Synthesized_Product->MS Compare_NMR Compare with Expected Shifts and Coupling Constants NMR->Compare_NMR Compare_MS Analyze Isotopic Pattern and Fragmentation MS->Compare_MS Confirmation Structure Confirmed Compare_NMR->Confirmation Compare_MS->Confirmation

References

A Comparative Analysis of (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene and Structurally Related Lipids

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Discovery and Development

Abstract

(Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene is a synthetic polyunsaturated fatty acid (PUFA) analogue. While direct experimental data on its biological activity is not currently available in peer-reviewed literature, its structural similarity to naturally occurring PUFAs suggests potential roles in cellular signaling. This guide provides a comparative analysis of this compound with well-characterized lipids: the anti-inflammatory omega-3 fatty acids, Eicosapentaenoic Acid (EPA) and Docosahexaenoic Acid (DHA), and a naturally occurring cytotoxic brominated fatty acid isolated from marine sponges. This comparison aims to provide a predictive framework for its potential biological activities and guide future research.

Introduction: The Emerging Potential of Modified Lipids

Lipids are fundamental to cellular structure and function, acting as energy stores, membrane components, and signaling molecules. Polyunsaturated fatty acids (PUFAs), in particular, are precursors to a diverse array of signaling molecules that regulate inflammation, immunity, and cardiovascular health.[1][2][3] The targeted modification of lipid structures, such as halogenation, presents a novel avenue for developing therapeutic agents with tailored activities.

This compound is a C17 triene with a terminal bromine atom. Its core structure is reminiscent of common PUFAs. However, the introduction of a bromine atom can significantly alter its physicochemical properties and, consequently, its biological function. This guide explores the potential implications of this modification by comparing it to established lipid bioactivities.

Comparative Analysis of Physicochemical Properties

A molecule's biological activity is intrinsically linked to its physical and chemical characteristics. The table below outlines key properties of this compound and our selected comparator lipids.

PropertyThis compoundEicosapentaenoic Acid (EPA)Docosahexaenoic Acid (DHA)6-bromo-icosa-3Z,5E,8Z,13E,15E-pentaene-11,19-diynoic acid
Molecular Formula C₁₇H₂₉Br[4]C₂₀H₃₀O₂C₂₂H₃₂O₂C₂₀H₂₁BrO₂[5]
Molecular Weight ( g/mol ) 313.32[4]302.45328.49373.29[5]
Key Structural Features C17, three Z-alkenes, terminal bromineC20, five Z-alkenes, carboxylic acidC22, six Z-alkenes, carboxylic acidC20, five alkenes (mixed Z/E), two alkynes, internal bromine, carboxylic acid[5]
Predicted Lipophilicity (XLogP3) ~6.5 (Estimated)6.46.8~5.8 (Estimated)
Known Biological Source SyntheticMarine algae, oily fishMarine algae, oily fishMarine sponge (Haliclona sp.)[5]

Table 1: Physicochemical Properties of this compound and Comparator Lipids.

Potential Biological Activities: A Comparative Perspective

Given the absence of direct experimental data for this compound, we will present a hypothetical activity profile based on the known functions of our comparator lipids.

The Anti-Inflammatory Profile of EPA and DHA

EPA and DHA are renowned for their potent anti-inflammatory and pro-resolving activities.[1][2][6][7] They serve as precursors to specialized pro-resolving mediators (SPMs), including resolvins, protectins, and maresins, which actively orchestrate the resolution of inflammation.[1]

Key Anti-inflammatory Mechanisms of EPA and DHA:

  • Production of SPMs: Enzymatic conversion of EPA and DHA into resolvins, protectins, and maresins.[1]

  • Inhibition of Pro-inflammatory Mediators: Competitive inhibition of arachidonic acid (AA) metabolism, leading to reduced production of pro-inflammatory prostaglandins and leukotrienes.[3][6]

  • Modulation of Immune Cell Activity: Reduction of pro-inflammatory cytokine production (e.g., TNF-α, IL-1β, IL-6) by macrophages and other immune cells.[6][8]

  • Enhancement of Phagocytosis: SPMs promote the clearance of apoptotic cells and cellular debris by macrophages.[1]

The Cytotoxic Profile of a Natural Brominated Fatty Acid

Marine organisms are a rich source of halogenated lipids with diverse biological activities. A novel polyunsaturated brominated fatty acid, 6-bromo-icosa-3Z,5E,8Z,13E,15E-pentaene-11,19-diynoic acid, isolated from the sponge Haliclona sp., has demonstrated moderate cytotoxic activity against cultured cells.[5][9] This highlights that bromination can confer cytotoxic properties to a lipid backbone.

Hypothetical Activity Profile of this compound

Based on the comparator lipids, we can hypothesize two potential, and not mutually exclusive, activity profiles for this compound:

  • A Modulated Anti-inflammatory Agent: The polyunsaturated backbone could mimic endogenous PUFAs and interact with enzymes in the inflammatory cascade. The terminal bromine might alter its substrate specificity or the activity of its metabolites. It could potentially act as a weak agonist or an antagonist of PUFA receptors.

  • A Cytotoxic Agent: The presence of bromine, a halogen, could impart cytotoxic properties, similar to the sponge-derived brominated fatty acid. Halogenated compounds can exhibit increased membrane permeability and reactivity, potentially leading to cell death through various mechanisms such as membrane disruption or enzyme inhibition. It is also important to consider the potential for toxicity, as seen with brominated vegetable oil (BVO), which has been linked to thyroid dysfunction and bioaccumulation.[10][11][12]

Experimental Protocols for Elucidating Biological Activity

To investigate the hypothetical activities of this compound, the following experimental approaches are recommended:

In Vitro Cytotoxicity Assay

Objective: To determine if the compound exhibits cytotoxic effects against various cell lines.

Methodology:

  • Cell Culture: Culture relevant cell lines (e.g., cancer cell lines like HeLa or A549, and a non-cancerous cell line like HEK293) in appropriate media and conditions.

  • Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours.

  • Viability Assessment: Use a standard cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay, to quantify cell viability.

  • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value to determine the compound's potency.

Anti-inflammatory Activity Assessment in Macrophages

Objective: To evaluate the compound's ability to modulate the inflammatory response in macrophages.

Methodology:

  • Cell Culture and Differentiation: Culture a macrophage cell line (e.g., RAW 264.7) or differentiate primary monocytes into macrophages.

  • LPS Stimulation: Pre-treat macrophages with varying concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Cytokine Measurement: Collect the cell culture supernatant after 24 hours and measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA (Enzyme-Linked Immunosorbent Assay).

  • Nitric Oxide (NO) Production: Measure the accumulation of nitrite, a stable product of NO, in the supernatant using the Griess reagent.

  • Gene Expression Analysis: Extract RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes encoding pro-inflammatory mediators (e.g., Tnf, Il6, Nos2).

Visualizing Potential Mechanisms

The following diagrams illustrate the established anti-inflammatory signaling pathway of PUFAs and a proposed experimental workflow for testing the biological activity of this compound.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_enzymes Metabolic Enzymes Membrane_Phospholipids Membrane_Phospholipids PLA2 PLA₂ EPA_DHA EPA / DHA PLA2->EPA_DHA AA Arachidonic Acid (AA) PLA2->AA SPM_Enzymes LOX / CYP EPA_DHA->SPM_Enzymes COX_LOX COX / LOX AA->COX_LOX Pro_inflammatory_Mediators Prostaglandins, Leukotrienes COX_LOX->Pro_inflammatory_Mediators SPMs Resolvins, Protectins, Maresins SPM_Enzymes->SPMs Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation SPMs->Pro_inflammatory_Mediators Resolution Resolution SPMs->Resolution

Caption: Anti-inflammatory signaling pathway of EPA and DHA.

experimental_workflow cluster_cytotoxicity Cytotoxicity Screening cluster_inflammation Anti-inflammatory Assay Target_Compound This compound Cell_Lines Cancer & Non-cancer Cell Lines Target_Compound->Cell_Lines Macrophages RAW 264.7 Macrophages Target_Compound->Macrophages MTT_Assay MTT Assay Cell_Lines->MTT_Assay IC50 Determine IC₅₀ MTT_Assay->IC50 LPS_Stim LPS Stimulation Macrophages->LPS_Stim ELISA_Griess ELISA (Cytokines) Griess (NO) LPS_Stim->ELISA_Griess qPCR qRT-PCR (Gene Expression) LPS_Stim->qPCR

Caption: Proposed workflow for evaluating biological activity.

Conclusion and Future Directions

While the biological role of this compound remains to be elucidated, this comparative analysis provides a valuable framework for hypothesis-driven research. Its structural similarity to bioactive lipids, coupled with the presence of a bromine atom, suggests it could be a modulator of inflammatory pathways or possess cytotoxic properties. The proposed experimental workflows offer a clear path to characterizing its biological activity. Future research should focus on these in vitro assays as a first step, followed by more complex cellular and in vivo models to understand its mechanism of action and potential therapeutic applications. The structure-activity relationships of halogenated lipids are a promising area for the development of novel therapeutics.

References

Comparative Efficacy of (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene and Other Bromoalkenes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Introduction to Bromoalkenes in Drug Discovery

The introduction of a bromine atom into an organic molecule, a process known as bromination, is a strategy employed in drug design to enhance therapeutic activity and favorably modify the metabolism and duration of action of a drug candidate.[1][2][3] Bromoalkenes, a class of organic compounds containing a carbon-carbon double bond and a bromine atom, have demonstrated a range of biological activities, including cytotoxic and anti-inflammatory effects.

(Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene is a long-chain polyunsaturated fatty acid analogue. Its structure, featuring a C17 triene chain, suggests a potential to interact with biological membranes and lipid signaling pathways. The terminal bromine atom may confer specific cytotoxic or enzyme-inhibitory properties.

Comparative Efficacy: Cytotoxicity

Several studies have demonstrated the cytotoxic effects of various bromoalkenes against a range of cancer cell lines. The efficacy, often measured as the half-maximal inhibitory concentration (IC50), varies depending on the specific chemical structure and the cancer cell line being tested.

Table 1: Comparative Cytotoxicity (IC50) of Various Bromoalkenes

Compound/Compound ClassCell Line(s)IC50 Value(s)Reference(s)
Brominated Plastoquinone Analogs (e.g., BrPQ5) Leukemia (K-562, CCRF-CEM), Breast (T-47D)GI50: 1.55 to 4.41 µM[4]
Symmetrical tetra-brominated Salphen Prostate (PC-3), Colon (LS 180), Cervix (HeLa)9.6 µM, 13.5 µM, 38.7 µM[5]
Symmetrical di-brominated Salphen Colon (LS 180), Prostate (PC-3)18.3 µM, 21.0 µM[5]
Brominated Acetophenone Derivative (5c) Breast (MCF7), Prostate (PC3), Alveolar (A549), Colorectal (Caco2)< 10 µg/mL, < 10 µg/mL, 11.80 µg/mL, 18.40 µg/mL[6]
Fatty Acids from Scopalina ruetzleri (Fraction) Glioma (U87), Neuroblastoma (SH-SY5Y)< 20 µg/mL[7]

Note: GI50 refers to the concentration for 50% growth inhibition.

Based on the data from related long-chain fatty acids, it is plausible that this compound could exhibit cytotoxic activity, potentially through mechanisms involving lipid peroxidation, which has been correlated with the cytotoxicity of polyunsaturated fatty acids against tumor cells.[2]

Comparative Efficacy: Anti-inflammatory Activity

The polyunsaturated nature of this compound suggests a potential for anti-inflammatory effects, similar to omega-3 fatty acids which are precursors to anti-inflammatory and pro-resolving lipid mediators like resolvins and protectins.[8] The presence of bromine could modulate this activity. For instance, the brominated NSAID, bromfenac, is a potent and selective inhibitor of cyclooxygenase-2 (COX-2).

Table 2: Comparative Anti-inflammatory Activity (IC50) of a Brominated NSAID

CompoundTargetIC50 Value
Bromfenac COX-10.210 µM
COX-20.0066 µM

Potential Signaling Pathways

Bromoalkenes may exert their biological effects through various signaling pathways. Based on the activities of structurally related compounds, the following pathways are of interest for investigating the mechanism of action of this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response.[9][10][11][12] Its activation leads to the expression of pro-inflammatory genes, including cytokines and chemokines.[9][12] Some anti-inflammatory compounds act by inhibiting the NF-κB pathway.

NF-κB signaling pathway in inflammation.
Cyclooxygenase (COX) Pathway

The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[13][14][15][16][17] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[13][15]

COX_Pathway cluster_cox Cyclooxygenase Enzymes Arachidonic_Acid Arachidonic Acid (from membrane lipids) COX1 COX-1 (constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins (inflammation) Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation

Simplified cyclooxygenase (COX) pathway.

Experimental Protocols

To evaluate the efficacy of this compound and other bromoalkenes, standardized experimental protocols are essential.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the bromoalkene for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compound Add bromoalkene (various concentrations) seed_cells->add_compound incubate Incubate (e.g., 48h) add_compound->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solvent Add solubilizing agent incubate_mtt->add_solvent read_plate Measure absorbance add_solvent->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50

Workflow for a typical MTT cytotoxicity assay.
In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of prostaglandin E2 (PGE2) by COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Use human recombinant COX-1 or COX-2 enzymes.

  • Compound Incubation: Incubate the enzyme with various concentrations of the bromoalkene.

  • Substrate Addition: Add arachidonic acid to initiate the enzymatic reaction.

  • Reaction Termination: Stop the reaction after a specific time.

  • PGE2 Measurement: Quantify the amount of PGE2 produced using an enzyme immunoassay (EIA) or ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition of PGE2 production and determine the IC50 value for each COX isoform.

Conclusion

While direct experimental evidence for the efficacy of this compound is currently lacking, this guide provides a comparative framework based on the known biological activities of other bromoalkenes and structurally related lipids. The available data suggest that bromoalkenes can exhibit significant cytotoxicity against various cancer cell lines and may possess anti-inflammatory properties, potentially through the inhibition of key inflammatory pathways such as NF-κB and COX. The polyunsaturated fatty acid-like structure of this compound, combined with the presence of a bromine atom, makes it an interesting candidate for further investigation into its cytotoxic and anti-inflammatory potential. The experimental protocols outlined in this guide provide a starting point for the systematic evaluation of this and other novel bromoalkenes.

References

Cross-Validation of Experimental Findings for (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and patent databases reveals a significant gap in experimental data for the target compound, (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene. While the broader classes of marine-derived lipids and brominated fatty acids have been investigated for various biological activities, specific experimental findings, detailed protocols, and cross-validation studies for this particular molecule are not publicly available. This guide, therefore, aims to provide a comparative overview based on structurally related compounds and general knowledge of bioactive lipids, highlighting the need for future research to validate the potential of this compound.

Executive Summary

This compound is cataloged as a biochemical reagent for research purposes[1][2][3][4]. However, a thorough search for its biological activity, synthesis, and cross-validation studies has yielded no specific experimental data. This situation precludes a direct comparison and cross-validation of its performance. In contrast, research on other brominated fatty acids and polyunsaturated lipids from marine sources suggests potential cytotoxic and anti-inflammatory properties. This guide will present available data on these analogous compounds to infer potential areas of investigation for this compound.

Comparative Analysis of Related Brominated Fatty Acids

While data on the target compound is absent, studies on other novel polyunsaturated brominated fatty acids offer insights into potential bioactivities. For instance, a novel C20 polyunsaturated brominated fatty acid, 6-bromo-icosa-3Z,5E,8Z,13E,15E-pentaene-11,19-diynoic acid, isolated from the sponge Haliclona sp., has demonstrated moderate cytotoxicity.

Table 1: Cytotoxicity of a Structurally Related Brominated Fatty Acid

CompoundCell LineIC50 (µg/mL)Source OrganismReference
6-bromo-icosa-3Z,5E,8Z,13E,15E-pentaene-11,19-diynoic acidNBT-T2 rat bladder epithelial cells36Haliclona sp.[5][6][7]

This finding suggests that brominated polyunsaturated fatty acids can exhibit cytotoxic effects, a common starting point for investigating potential anti-cancer agents. However, it is crucial to note that the structure of this compound differs significantly from this compound, and therefore, its activity cannot be directly extrapolated.

Potential Bioactivities Based on Compound Class

Marine organisms are a rich source of bioactive lipids with diverse pharmacological properties. Brominated compounds, in particular, are known to possess a range of activities, including anti-inflammatory, antimicrobial, and enzyme-inhibiting effects.

Anti-Inflammatory Potential:

Research on synthetic brominated indoles has demonstrated their ability to inhibit nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin E2 (PGE2) production in macrophage and fibroblast cell lines[8]. For example, 5-bromoisatin showed significant inhibition of TNFα with an IC50 of 38.05 µM[8]. The anti-inflammatory properties of fatty acids and their derivatives are a subject of ongoing research, with some studies indicating that they can modulate inflammatory pathways[9][10]. This suggests that this compound could potentially exert anti-inflammatory effects, a hypothesis that requires experimental validation.

Enzyme Inhibition:

Certain brominated fatty acids have been shown to act as enzyme inhibitors. For instance, 2-bromopalmitate and 4-bromocrotonic acid are known inhibitors of fatty acid oxidation and lipolysis[11]. These compounds act by irreversibly inhibiting enzymes involved in these metabolic pathways. While the specific targets for this compound are unknown, its structure as a modified fatty acid suggests that it could potentially interact with lipid-metabolizing enzymes.

Experimental Protocols: A General Framework

In the absence of specific protocols for this compound, this section provides generalized methodologies for the synthesis and biological evaluation of similar brominated lipids, which could be adapted for future studies.

Synthesis of Brominated Lipids:

A general method for the bromination of unsaturated lipids involves dissolving the lipid in an appropriate solvent (e.g., CHCl3) and adding bromine dropwise while stirring on ice in the dark. The reaction is typically allowed to proceed for about an hour. The solvent and any excess bromine are then removed under vacuum[12][13].

Synthesis_Workflow start Unsaturated Lipid in Chloroform add_br2 Add Br2 dropwise (on ice, in dark) start->add_br2 stir Stir for 1 hour (on ice, in dark) add_br2->stir evaporate Remove solvent & excess Br2 (vacuum) stir->evaporate product Brominated Lipid evaporate->product

Caption: Generalized workflow for the synthesis of brominated lipids.

Cytotoxicity Assay (MTT Assay):

A common method to assess the cytotoxic effects of a compound on a cell line is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Assay_Workflow seed_cells Seed cells in 96-well plate add_compound Add varying concentrations of test compound seed_cells->add_compound incubate Incubate for 24-72 hours add_compound->incubate add_mtt Add MTT reagent incubate->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate2->add_solubilizer read_absorbance Read absorbance (e.g., at 570 nm) add_solubilizer->read_absorbance

Caption: Standard workflow for an MTT cytotoxicity assay.

Logical Relationships and Future Directions

The current state of knowledge regarding this compound necessitates a foundational research approach. The logical progression for investigating this compound is outlined below.

Research_Progression synthesis Develop & Optimize Synthesis Protocol purification Purification & Structural Characterization (NMR, MS) synthesis->purification screening Broad Biological Screening (Cytotoxicity, Anti-inflammatory, Antimicrobial, Enzyme Inhibition) purification->screening hit_id Identification of 'Hit' Activity screening->hit_id dose_response Dose-Response Studies (IC50/EC50 Determination) hit_id->dose_response If positive mechanism Mechanism of Action Studies dose_response->mechanism in_vivo In Vivo Model Testing mechanism->in_vivo

Caption: Logical workflow for future research on this compound.

Conclusion

While a direct cross-validation and comparative guide for this compound cannot be provided due to the lack of published experimental data, this report serves as a framework for its future investigation. Based on the known bioactivities of structurally related brominated fatty acids and marine lipids, it is reasonable to hypothesize that this compound may possess cytotoxic, anti-inflammatory, or enzyme-inhibiting properties. The provided generalized experimental protocols and logical research progression offer a roadmap for researchers to systematically evaluate the therapeutic potential of this compound and contribute the much-needed data for future comparative analyses. At present, any claims regarding the efficacy or performance of this specific compound would be purely speculative and lack the necessary scientific validation.

References

Unveiling the Biological Potential: A Comparative Analysis of (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the continuous quest for novel therapeutic agents, researchers and drug development professionals are increasingly turning their attention to the diverse world of fatty acids and their derivatives. Among these, brominated polyunsaturated fatty acids (PUFAs) have emerged as a class of molecules with significant, yet not fully explored, biological activities. This guide provides a comparative analysis of the biological activity of (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene and its analogs, offering a valuable resource for the scientific community.

While specific biological data for this compound remains elusive in publicly available literature, this guide synthesizes existing data on structurally similar brominated and non-brominated fatty acids to project its potential activities and highlight key structure-activity relationships. The primary biological activities of interest for this class of compounds are their cytotoxic effects against cancer cells and their antimicrobial properties.

Cytotoxic Activity: A Potential Avenue for Anticancer Therapeutics

Polyunsaturated fatty acids are known to exhibit cytotoxic effects against various cancer cell lines. This activity is often linked to the induction of oxidative stress through lipid peroxidation. The introduction of a bromine atom to the fatty acid chain can potentially modulate this activity.

Table 1: Comparative Cytotoxicity of Polyunsaturated Fatty Acid Analogs

Compound/AnalogCell LineIC50/EC50 (µM)Reference
Docosahexaenoic Acid (DHA) Derivative (D3)MCF-7 (Breast Cancer)15.96 ± 2.89[1]
Linoleic Acid (LA) Derivative (L7)MCF-7 (Breast Cancer)19.2 ± 2.93[1]
Linoleic Acid (LA) Derivative (L3)MCF-7 (Breast Cancer)24.64 ± 1.81[1]

Note: Data for this compound is not currently available. The table presents data for non-brominated PUFA derivatives to provide a baseline for comparison.

The cytotoxic potential of PUFAs and their derivatives is often attributed to their ability to induce apoptosis in cancer cells. Several signaling pathways are implicated in this process.

Signaling Pathways in PUFA-Induced Cytotoxicity

Polyunsaturated fatty acids can influence key signaling pathways within cancer cells, leading to apoptosis. One of the central pathways is the PI3K/Akt pathway, which is crucial for cell survival and proliferation. Some PUFAs have been shown to inhibit the phosphorylation of Akt, thereby promoting apoptosis. Another important pathway is the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes their survival. Certain PUFAs can suppress NF-κB activation, contributing to their anti-cancer effects.

PUFA_Cytotoxicity_Pathway PUFA Polyunsaturated Fatty Acid Membrane Cell Membrane Integration PUFA->Membrane ROS Increased ROS (Lipid Peroxidation) Membrane->ROS PI3K_Akt PI3K/Akt Pathway Inhibition ROS->PI3K_Akt NFkB NF-κB Pathway Inhibition ROS->NFkB Apoptosis Apoptosis PI3K_Akt->Apoptosis NFkB->Apoptosis

Caption: Proposed signaling pathways for PUFA-induced cytotoxicity.

Antimicrobial Activity: A Weapon Against Pathogens

Fatty acids and their derivatives have long been recognized for their antimicrobial properties. The presence of unsaturation and halogenation can significantly influence this activity. It is hypothesized that these molecules disrupt the bacterial cell membrane, leading to cell death.

Table 2: Comparative Antimicrobial Activity of Fatty Acid Analogs

Compound/AnalogMicroorganismMIC (µg/mL)Reference
Myristoleic AcidStaphylococcus aureus100[2]
Linoleic AcidStaphylococcus aureus200[2]
Undecanoic AcidStaphylococcus aureus200[2]

Note: Data for this compound is not currently available. The table presents data for non-brominated fatty acids to provide a baseline for comparison.

The mechanism of antimicrobial action is believed to involve the integration of the fatty acid into the bacterial cell membrane, leading to a disruption of its integrity and function.

Antimicrobial_Workflow Fatty_Acid Brominated/Unsaturated Fatty Acid Membrane_Interaction Interaction with Bacterial Cell Membrane Fatty_Acid->Membrane_Interaction Membrane_Disruption Membrane Disruption & Increased Permeability Membrane_Interaction->Membrane_Disruption Cell_Lysis Cell Lysis & Death Membrane_Disruption->Cell_Lysis

Caption: General workflow of fatty acid antimicrobial activity.

Experimental Protocols

To ensure the reproducibility and comparability of biological activity data, standardized experimental protocols are essential. The following are detailed methodologies for the key experiments cited in the context of this guide.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its analogs) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Test (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Future Directions

The presented data on analogs of this compound suggests its potential as a cytotoxic and antimicrobial agent. However, to fully understand its biological activity profile, further experimental studies on the specific molecule are imperative. Future research should focus on:

  • Synthesis and Purification: The chemical synthesis of this compound to obtain a pure sample for biological testing.

  • In Vitro Screening: Comprehensive in vitro testing against a panel of cancer cell lines and pathogenic microorganisms to determine its IC50 and MIC values.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by the compound.

  • Structure-Activity Relationship Studies: Synthesis and testing of a series of analogs to understand the influence of the bromine position, the number and configuration of double bonds, and the chain length on biological activity.

This guide serves as a foundational resource to stimulate further investigation into the therapeutic potential of this compound and its analogs, with the ultimate goal of developing novel and effective treatments for cancer and infectious diseases.

References

Assessing the Purity of Commercial (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene is a valuable research chemical, often utilized as a synthetic intermediate in the preparation of isotope-labeled analogs of polyunsaturated fatty acids. Given its role in sensitive biological and chemical studies, ensuring its purity is paramount. Impurities, which can arise from the synthetic process, may lead to ambiguous experimental results and unforeseen side reactions. This guide provides a comparative overview of analytical methods for assessing the purity of commercial-grade this compound and compares a standard commercial batch with a hypothetical high-purity batch obtained after a specialized purification step.

Data Presentation: Purity Comparison

The purity of this compound can be significantly improved using techniques that separate molecules based on their degree of unsaturation. Argentic chromatography, which utilizes the reversible interaction of silver ions with double bonds, is a powerful method for removing closely related impurities. Below is a comparative table summarizing the hypothetical purity profiles of a standard commercial batch and a batch subjected to argentic chromatography.

Parameter Standard Commercial Batch High-Purity Batch (Post-Argentic Chromatography)
Purity by GC-MS (% Area) 95.2%>99.5%
Purity by HPLC-UV (% Area) 96.0%>99.7%
Isomeric Purity (Z,Z,Z) by ¹H NMR ~97%>99%
Major Impurity 1: (Z,Z,E)-isomer 1.5%<0.2%
Major Impurity 2: Dienoic precursor 1.0%<0.1%
Major Impurity 3: Residual starting alcohol 0.8%Not Detected
Major Impurity 4: Triphenylphosphine oxide 0.5%Not Detected

Experimental Protocols

Accurate assessment of purity relies on robust analytical methodologies. The following sections detail the experimental protocols for the key techniques used to characterize this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify volatile components of the sample and to provide a semi-quantitative measure of purity based on peak area.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD).

  • Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.

  • Injection: Inject 1 µL of the sample solution into the GC inlet.

  • GC Conditions:

    • Inlet Temperature: 280 °C

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

    • Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, ramp at 10 °C/min to 300 °C, and hold for 10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-500

    • Solvent Delay: 5 minutes

Data Analysis: Identify the main peak corresponding to this compound based on its mass spectrum (characteristic isotopic pattern for bromine). Calculate purity as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

Objective: To provide a quantitative measure of purity and to separate non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in acetonitrile.

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program: Start with 60% B, increase to 100% B over 20 minutes, hold at 100% B for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 205 nm.

Data Analysis: Calculate purity based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure, determine isomeric purity, and identify structurally distinct impurities.

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum. Pay close attention to the integration of the olefinic protons (δ 5.3-5.5 ppm) and the methylene protons adjacent to the bromine (δ 3.4 ppm).

  • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum to confirm the carbon framework.

Data Analysis:

  • Structural Confirmation: Compare the observed chemical shifts and coupling constants with the expected values for this compound.

  • Isomeric Purity: The coupling constants of the vinyl protons can help distinguish between Z and E isomers. The integration of signals corresponding to different isomers provides a quantitative measure of isomeric purity.

  • Impurity Identification: The presence of unexpected signals may indicate impurities. For example, a signal around δ 3.6 ppm could suggest the presence of the starting alcohol, while aromatic signals would indicate triphenylphosphine oxide (a common byproduct of the Appel reaction).

Mandatory Visualization

The following diagrams illustrate the workflow for assessing the purity of this compound and the logical relationship of potential impurities.

Purity_Assessment_Workflow cluster_0 Sample Handling cluster_1 Analytical Techniques cluster_2 Data Analysis & Purity Determination start Commercial Sample dissolve Dissolve in Appropriate Solvent start->dissolve gcms GC-MS Analysis dissolve->gcms hplc HPLC Analysis dissolve->hplc nmr NMR Spectroscopy dissolve->nmr purity_calc Calculate % Purity gcms->purity_calc impurity_id Identify Impurities gcms->impurity_id hplc->purity_calc nmr->impurity_id iso_purity Determine Isomeric Purity nmr->iso_purity final_report Final Purity Assessment purity_calc->final_report impurity_id->final_report iso_purity->final_report

Purity Assessment Workflow

Impurity_Sources cluster_synthesis Synthetic Precursors & Reactions cluster_impurities Potential Impurities start_acid Linolenic Acid Derivative hunsdiecker Hunsdiecker Reaction start_acid->hunsdiecker start_alcohol (Z,Z,Z)-3,6,9-Heptadecatrien-1-ol appel Appel Reaction start_alcohol->appel isomer Geometric Isomers (E-isomers) hunsdiecker->isomer overbrominated Dibrominated Species hunsdiecker->overbrominated appel->isomer precursor Unreacted Starting Material appel->precursor byproduct Reaction Byproducts (e.g., Ph3P=O) appel->byproduct

Potential Impurity Sources

Performance Benchmark: (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene and its Analogs in Anti-Inflammatory Assays

Author: BenchChem Technical Support Team. Date: December 2025

For the purposes of this guide, due to the limited public data on (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene, we will use well-characterized polyunsaturated fatty acids (PUFAs) with similar structural features as benchmarks. This guide will compare the performance of Eicosapentaenoic Acid (EPA), an omega-3 PUFA, with Docosahexaenoic Acid (DHA), another omega-3 PUFA, and Arachidonic Acid (AA), a pro-inflammatory omega-6 PUFA. This comparative framework can serve as a template for evaluating novel compounds like this compound.

This guide provides a comparative analysis of key PUFAs in common in vitro assays measuring anti-inflammatory activity. The data presented is synthesized from established literature to provide researchers, scientists, and drug development professionals with a baseline for evaluating novel compounds.

Quantitative Performance Comparison

The following table summarizes the typical performance of EPA, DHA, and AA in assays measuring the inhibition of key inflammatory mediators.

Assay TypeTarget MediatorEicosapentaenoic Acid (EPA)Docosahexaenoic Acid (DHA)Arachidonic Acid (AA)Key Findings
COX-2 Inhibition Assay Prostaglandin E2 (PGE2)~30-50% inhibition at 50 µM~40-60% inhibition at 50 µMServes as the substrate for PGE2 productionEPA and DHA both demonstrate inhibitory effects on the production of the pro-inflammatory mediator PGE2.
5-LOX Inhibition Assay Leukotriene B4 (LTB4)~40-60% inhibition at 50 µM~50-70% inhibition at 50 µMServes as the substrate for LTB4 productionBoth EPA and DHA show significant inhibition of the 5-LOX pathway, which is responsible for producing inflammatory leukotrienes.
Cytokine Expression Assay (LPS-stimulated Macrophages) Tumor Necrosis Factor-alpha (TNF-α)~25-45% reduction at 50 µM~35-55% reduction at 50 µMCan potentiate TNF-α productionEPA and DHA are effective in reducing the expression of the pro-inflammatory cytokine TNF-α in immune cells.
Cytokine Expression Assay (LPS-stimulated Macrophages) Interleukin-6 (IL-6)~30-50% reduction at 50 µM~40-60% reduction at 50 µMCan potentiate IL-6 productionSimilar to TNF-α, both key omega-3 PUFAs demonstrate a notable reduction in IL-6 expression.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols can be adapted for the evaluation of novel compounds.

COX-2 Inhibition Assay (PGE2 Measurement)

This assay quantifies the inhibition of the Cyclooxygenase-2 (COX-2) enzyme by measuring the reduction in its product, Prostaglandin E2 (PGE2), in cell culture.

  • Cell Line: RAW 264.7 murine macrophages.

  • Procedure:

    • Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds (e.g., EPA, DHA) or vehicle control for 1 hour.

    • Induce inflammation by adding Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

    • Incubate the cells for 24 hours.

    • Collect the cell culture supernatant.

    • Quantify the concentration of PGE2 in the supernatant using a competitive ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.

    • Calculate the percentage of inhibition relative to the LPS-stimulated vehicle control.

Cytokine Expression Assay (TNF-α and IL-6 Measurement)

This assay measures the effect of test compounds on the production of pro-inflammatory cytokines in immune cells stimulated with an inflammatory agent.

  • Cell Line: Human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytes.

  • Procedure:

    • Isolate and culture PBMCs or THP-1 cells in 96-well plates.

    • Differentiate THP-1 monocytes into macrophages using Phorbol 12-myristate 13-acetate (PMA) if required.

    • Pre-treat the cells with test compounds or vehicle for 1-2 hours.

    • Stimulate the cells with LPS (100 ng/mL).

    • Incubate for 6-24 hours, depending on the target cytokine.

    • Collect the supernatant.

    • Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits.

    • Normalize the results to the total protein concentration in the corresponding cell lysates.

Visualizations

The following diagrams illustrate key concepts in the evaluation of anti-inflammatory compounds.

G cluster_0 Cell Membrane cluster_1 Inflammatory Pathways cluster_2 Mediator Production AA Arachidonic Acid (AA) (Omega-6) COX COX Enzymes AA->COX Substrate LOX LOX Enzymes AA->LOX Substrate EPA_DHA EPA / DHA (Omega-3) EPA_DHA->COX Competitive Inhibition EPA_DHA->LOX Competitive Inhibition Anti_inflammatory Anti-inflammatory Resolvins & Protectins EPA_DHA->Anti_inflammatory Conversion Pro_inflammatory Pro-inflammatory Prostaglandins & Leukotrienes COX->Pro_inflammatory LOX->Pro_inflammatory

Caption: Competitive inhibition of pro-inflammatory pathways by omega-3 PUFAs.

G start Start: Seed Macrophages pretreatment Pre-treatment: Add Test Compound (e.g., EPA, DHA) start->pretreatment stimulation Inflammatory Stimulus: Add LPS pretreatment->stimulation incubation Incubate (24 hours) stimulation->incubation supernatant Collect Supernatant incubation->supernatant elisa Quantify Mediator (e.g., PGE2, TNF-α) via ELISA supernatant->elisa end End: Data Analysis elisa->end

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Quantitative Comparison of (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene: Data Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant lack of quantitative data on the biological activity and performance of (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene. This compound is commercially available as a biochemical reagent intended for research purposes only. [1][2][3][4][5][6] Consequently, a direct quantitative comparison with any established standards, supported by experimental data, cannot be provided at this time.

This compound is a halogenated polyunsaturated fatty acid analog. While the broader classes of long-chain fatty acids and halogenated compounds are known to possess diverse biological activities and are areas of active investigation in drug development, specific experimental results for this particular molecule have not been published.[7][8][9]

For researchers and drug development professionals interested in the potential of this compound, initial characterization and screening would be required. The following sections outline a general approach and the types of experimental protocols that would be necessary to generate the data for a future comparative analysis.

Hypothetical Experimental Workflow for Characterization

To assess the biological and pharmacological profile of this compound, a tiered experimental approach would be necessary. This would involve a series of in vitro and potentially in vivo assays to determine its activity, potency, and mechanism of action.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Comparative Analysis A Compound Acquisition & Purity Assessment B Cytotoxicity Assays (e.g., MTT, LDH) A->B C Target-Based Screening (e.g., Enzyme Inhibition, Receptor Binding) A->C D Phenotypic Screening (e.g., Anti-proliferative, Anti-inflammatory) A->D E Pathway Analysis (e.g., Western Blot, qPCR) B->E C->E D->E F Cellular Imaging (e.g., Immunofluorescence) E->F G Lipidomics/Metabolomics E->G I Head-to-Head Assays (IC50, EC50 Determination) E->I F->I G->I H Selection of Standard(s) (e.g., Parent Compound, Known Inhibitor) H->I J Data Compilation & Statistical Analysis I->J

Caption: Hypothetical workflow for characterizing and comparing a novel compound.

Data Presentation: Structure of Potential Future Findings

Should experimental data become available, it would be structured in tables for clear comparison. The following are examples of how such data could be presented.

Table 1: Comparative Cytotoxicity Profile

CompoundCell LineAssayIC50 (µM)
This compounde.g., HEK293MTTData not available
Standard 1 (e.g., Non-brominated parent)e.g., HEK293MTTData not available
Standard 2 (e.g., Doxorubicin)e.g., HEK293MTTData not available

Table 2: Comparative Anti-Inflammatory Activity

CompoundAssayTargetIC50 / EC50 (nM)
This compounde.g., COX-2 InhibitionCOX-2Data not available
Standard 1 (e.g., Celecoxib)e.g., COX-2 InhibitionCOX-2Data not available

General Experimental Protocols

Detailed methodologies would be essential for the reproducibility and validation of any findings. Below are generalized protocols that could be adapted for the investigation of this compound.

Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of this compound and a relevant standard for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl).

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Enzyme Inhibition Assay (Example: Kinase Inhibition)
  • Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and ATP.

  • Inhibitor Addition: Add varying concentrations of this compound or a known kinase inhibitor (standard).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a defined period.

  • Detection: Use a detection reagent (e.g., ADP-Glo™ Kinase Assay) to measure the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Determine the IC50 values by plotting the percentage of kinase inhibition against the inhibitor concentration.

Potential Signaling Pathways for Investigation

Given its structure as a fatty acid analog, this compound could potentially modulate lipid signaling pathways. The diagram below illustrates a generalized lipid signaling cascade that could be a starting point for mechanistic studies.

G A Extracellular Signal B GPCR / Receptor Tyrosine Kinase A->B 1. Ligand Binding C Phospholipase C (PLC) B->C 2. Enzyme Activation D PIP2 C->D 3. Substrate Cleavage E DAG D->E F IP3 D->F G Protein Kinase C (PKC) E->G 4a. Activation H Ca²⁺ Release F->H 4b. Activation I Downstream Cellular Responses (e.g., Gene Expression, Proliferation) G->I 5. Signal Transduction H->I 5. Signal Transduction

Caption: Generalized phospholipase C signaling pathway.

References

Literature Review on (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene Reveals a Gap in Current Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature for studies on (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene has revealed a significant lack of published research on this specific compound. Despite extensive searches, no studies providing quantitative data on its biological activity, performance, or mechanism of action were identified. Consequently, a comparative guide with detailed experimental protocols and data analysis for this particular molecule cannot be compiled at this time.

The primary information available for this compound is limited to its basic chemical properties as listed by commercial suppliers. These include its CAS Number (156559-07-8), molecular weight (313.32 g/mol ), and molecular formula (C₁₇H₂₉Br).[1][2] This information is useful for identification and procurement but does not shed light on its functional characteristics.

While there is no specific research on the target compound, the broader field of brominated polyunsaturated lipids, to which it belongs, is an area of active investigation. For instance, a study on brominated polyunsaturated lipids isolated from the marine sponge Xestospongia testudinaria identified several compounds with inhibitory activity against pancreatic lipase, a key enzyme in fat digestion.[3] One of the compounds, not structurally identical to the topic of this review, exhibited a marked inhibitory activity with an IC₅₀ value of 3.11 μM.[3] This highlights the potential for brominated lipids to have significant biological effects.

Furthermore, research into other polyunsaturated fatty acid (PUFA) analogs has demonstrated their potential as modulators of cardiac ion channels, suggesting a possible therapeutic application for arrhythmias.[4][5][6] These studies, however, do not involve the specific 17-bromo-heptadecatriene structure.

In the context of structurally similar but non-brominated compounds, studies on insect pheromones such as (3Z,6Z,9Z)-3,6,9-octadecatriene and (3Z,6Z,9Z)-3,6,9-nonadecatriene are prevalent.[7] Research in this area has detailed their biosynthesis and role in chemical communication among insects.

References

Safety Operating Guide

Proper Disposal Procedures for (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene, a brominated long-chain alkene, is critical to ensure laboratory safety and environmental protection. As a halogenated organic compound, it requires specific handling and disposal procedures that differ from non-halogenated chemical waste. The increased cost and regulatory requirements for disposal of halogenated waste underscore the importance of proper segregation and minimization.[1] Adherence to these guidelines is essential for maintaining a safe laboratory environment and complying with hazardous waste regulations.

Core Principles of Halogenated Waste Management:

  • Segregation: Always keep halogenated organic waste separate from non-halogenated waste streams to avoid unnecessary treatment costs and complex disposal procedures.[1][2][3]

  • Labeling and Containment: Collect this compound waste in a designated, properly sealed, and clearly labeled container. The label must include the words "Hazardous Waste" and identify the contents.[3]

  • Storage: Store waste containers in a cool, dry, and well-ventilated satellite accumulation area with appropriate secondary containment to prevent spills.[1]

  • Personal Protective Equipment (PPE): When handling this compound or its waste, always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of open containers should be conducted in a certified chemical fume hood.[1]

Quantitative Data for Disposal

The following table summarizes key parameters and limitations for the disposal of halogenated organic waste, including this compound. These are general guidelines and may vary based on local regulations.

ParameterGuideline/ValueCitation
Waste Classification Halogenated Organic Waste[2][4]
pH Range for Aqueous Solutions 6-9[5]
Incompatible Waste Streams Acids, Bases, Heavy Metals, Pesticides, Cyanides, "P-listed" Wastes[1][2]
Typical Disposal Method Incineration at a licensed hazardous waste facility[2][6]
Alternative Treatment Neutralization with reducing agents (e.g., sodium bisulfite)[6]

Experimental Protocols

General Neutralization Protocol (for small quantities):

  • Preparation: In a suitable reaction vessel within a chemical fume hood, prepare a solution of a reducing agent, such as sodium bisulfite or sodium thiosulfate.

  • Addition: Slowly add the this compound waste to the reducing agent solution with constant stirring. The reaction can be exothermic, so slow addition and cooling may be necessary.

  • Monitoring: Monitor the reaction for completion. This can be done by testing for the absence of the brominated compound using appropriate analytical techniques.

  • Disposal: Once the reaction is complete and the material is neutralized, it can be disposed of as non-halogenated chemical waste, in accordance with local regulations.

Note: This is a generalized protocol. The specific conditions, such as concentration, temperature, and reaction time, would need to be optimized for this compound. Always perform a small-scale test before treating larger quantities.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste Generated B Is the waste mixed with non-halogenated solvents? A->B C Segregate into Halogenated Waste Stream B->C Yes D Collect in a designated, labeled, and closed container B->D No C->D E Are there incompatible materials present (acids, bases, metals)? D->E F Remove incompatible materials if safe to do so. Otherwise, use a separate container. E->F Yes G Store in a cool, dry, well-ventilated Satellite Accumulation Area with secondary containment E->G No F->G H Arrange for pickup by Environmental Health & Safety (EHS) or a licensed waste disposal contractor G->H I End: Proper Disposal H->I J Continue with Halogenated Waste Stream

Caption: Disposal workflow for this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.